molecular formula C4H6BrCl B13957212 1-Bromo-1-chlorocyclobutane CAS No. 31038-07-0

1-Bromo-1-chlorocyclobutane

Cat. No.: B13957212
CAS No.: 31038-07-0
M. Wt: 169.45 g/mol
InChI Key: XSCXKWZUJRRLIL-UHFFFAOYSA-N
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Description

1-Bromo-1-chlorocyclobutane ( 31038-07-0) is a halogenated cyclobutane with the molecular formula C4H6BrCl and an average molecular weight of 169.45 g/mol . This compound is a valuable synthetic intermediate and building block in organic chemistry research, particularly for the construction and functionalization of strained ring systems. Its physical properties include a predicted density of 1.7±0.1 g/cm³ and a boiling point of 151.9±13.0 °C at 760 mmHg . As a halogenated scaffold, it serves as a key precursor in intramolecular coupling reactions, such as the Wurtz reaction, to form more complex, strained architectures like bicyclic compounds . The presence of both bromine and chlorine atoms on the same carbon atom offers differentiated reactivity for sequential functionalization, making it a useful substrate for method development in synthetic chemistry. Computed properties include an XLogP3 of 2.4 and a polar surface area of 0 Ų [citation:8). This product is intended for research and further manufacturing applications only and is not suitable for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate safety measures. The predicted GHS pictogram is "Exclamation Mark," with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31038-07-0

Molecular Formula

C4H6BrCl

Molecular Weight

169.45 g/mol

IUPAC Name

1-bromo-1-chlorocyclobutane

InChI

InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2

InChI Key

XSCXKWZUJRRLIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(Cl)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Bromo-1-chlorocyclobutane (CAS 31038-07-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane (CAS Number: 31038-07-0), a halogenated cyclobutane (B1203170) derivative. Due to its strained ring system and the presence of two different halogen atoms on the same carbon, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex molecular architectures. This document consolidates available data on its chemical and physical properties, outlines general synthetic strategies, and discusses its potential reactivity, with a focus on intramolecular coupling reactions. While detailed experimental protocols and complete spectral data are not widely available in the public domain, this guide presents the currently accessible information to aid researchers in their work with this compound.

Chemical and Physical Properties

This compound is a cyclic alkyl halide with the molecular formula C₄H₆BrCl.[1] The presence of both bromine and chlorine imparts unique reactivity to the molecule. A summary of its known and predicted properties is presented below.

PropertyValueSource
CAS Number 31038-07-0[1]
Molecular Formula C₄H₆BrCl[1]
Molecular Weight 169.45 g/mol [1]
Predicted Boiling Point 151.9 ± 13.0 °C at 760 mmHgBenchchem
Predicted Density 1.7 ± 0.1 g/cm³Benchchem
XLogP3 2.4[1]
SMILES C1CC(C1)(Cl)Br[1]
InChI InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2[1]
InChIKey XSCXKWZUJRRLIL-UHFFFAOYSA-N[1]

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. However, mass spectrometry data is available and provides key information for its identification.

Mass Spectrometry

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

m/zInterpretation
172[M+4]⁺ (containing ⁸¹Br and ³⁷Cl)
170[M+2]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
168[M]⁺ (containing ⁷⁹Br and ³⁵Cl)
142[M - Cl]⁺ (containing ⁸¹Br)
140[M - Cl]⁺ (containing ⁷⁹Br)
93[M - Br]⁺ or [M - HBr]⁺
55[C₄H₇]⁺

Note: The relative intensities of the molecular ion peaks will reflect the natural abundance of the halogen isotopes.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the public domain. Researchers working with this compound would need to acquire this data for its comprehensive characterization.

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not readily found, the literature suggests two primary strategies starting from commercially available precursors.

Sequential Halogenation of Cyclobutanone

This is a plausible and logical route for the synthesis of this compound. The methodology involves a two-step process:

  • Monohalogenation of Cyclobutanone: The first step is the selective introduction of one halogen atom at the α-position of cyclobutanone. For instance, α-chlorocyclobutanone can be prepared.

  • Second Halogenation: The resulting α-halocyclobutanone is then subjected to a second halogenation step with a different halogenating agent to yield the final product.

Caption: Synthesis of this compound from Cyclobutanone.

Decarboxylative Halogenation

Another potential synthetic pathway involves the use of a cyclobutanecarboxylic acid derivative. This method is based on the Hunsdiecker reaction or its modifications.

  • Synthesis of 1-Bromo-1-chlorocyclobutanecarboxylic Acid: This intermediate could potentially be synthesized from a suitable precursor.

  • Decarboxylative Halogenation: The carboxylic acid is then converted to its silver salt and treated with a halogen to replace the carboxyl group.

It is important to note that these are generalized pathways, and the development of a specific, optimized experimental protocol would require further investigation.

Chemical Reactivity and Potential Applications

The primary interest in this compound lies in its potential as a building block in organic synthesis. The two different halogens offer opportunities for selective and sequential reactions.

Intramolecular Wurtz Reaction

A key potential reaction of 1,1-dihalocycloalkanes is the intramolecular Wurtz-type coupling to form highly strained bicyclic compounds. In the case of this compound, treatment with an active metal like sodium could theoretically lead to the formation of bicyclo[1.1.0]butane. This reaction is conceptually similar to the reported intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane.

The mechanism is thought to proceed through the formation of a carbanion, which then displaces the second halogen in an intramolecular fashion. The higher reactivity of the carbon-bromine bond suggests it would be the first to react.

Wurtz_Reaction Start This compound Intermediate Organosodium Intermediate Start->Intermediate 2 Na Product Bicyclo[1.1.0]butane Intermediate->Product - NaBr, - NaCl

Caption: Proposed Intramolecular Wurtz Reaction of this compound.

Safety and Handling

This compound is predicted to be a hazardous substance. The following GHS hazard statements have been associated with it:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry. Its utility as a precursor to strained bicyclic systems and other complex molecules makes it a target of interest for methods development. However, a notable lack of detailed, publicly available experimental protocols and comprehensive spectral data presents a challenge for researchers. The information compiled in this guide serves as a starting point for scientists and professionals in the field, highlighting the known properties and potential synthetic utility of this compound, while also underscoring the areas where further research and data publication are needed.

References

Spectroscopic Analysis of 1-Bromo-1-chlorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) of interest in synthetic organic chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of available mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound.

Predicted and Experimental Spectroscopic Data

The following sections summarize the expected and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) are expected to be deshielded compared to those on C3.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
2.5 - 3.0Multiplet4H-CH₂- (adjacent to C-Br/Cl)
2.0 - 2.5Multiplet2H-CH₂-

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon atom bonded to both bromine and chlorine (C1) will be significantly downfield.

Predicted Chemical Shift (δ, ppm) Assignment
70 - 85C-Br/Cl (C1)
30 - 40-CH₂- (C2, C4)
15 - 25-CH₂- (C3)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted Frequency (cm⁻¹) Vibration Type Functional Group
2850 - 3000C-H stretchAlkane
1400 - 1475C-H bend (scissoring)-CH₂-
650 - 800C-Cl stretchAlkyl chloride
550 - 690C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available and provides key information about its molecular weight and fragmentation pattern.[1] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) leads to a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

m/z Relative Intensity (%) Proposed Fragment
168, 170, 172Variable[C₄H₆BrCl]⁺ (Molecular Ion)
133, 135Moderate[M - Cl]⁺
89Moderate[M - Br]⁺
54High[C₄H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The absorption bands are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the sample, causing the formation of a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output Sample (this compound) Sample (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample (this compound)->NMR IR IR Spectroscopy Sample (this compound)->IR MS Mass Spectrometry Sample (this compound)->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

fragmentation_pathway C4H6BrCl+ [C₄H₆BrCl]⁺˙ (m/z = 168, 170, 172) Molecular Ion C4H6Br+ [C₄H₆Br]⁺ (m/z = 133, 135) C4H6BrCl+->C4H6Br+ - Cl˙ C4H6Cl+ [C₄H₆Cl]⁺ (m/z = 89, 91) C4H6BrCl+->C4H6Cl+ - Br˙ C4H6+ [C₄H₆]⁺˙ (m/z = 54) C4H6BrCl+->C4H6+ - BrCl

Caption: Predicted mass spectrometry fragmentation of this compound.

References

Physical properties of 1-Bromo-1-chlorocyclobutane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Bromo-1-chlorocyclobutane, specifically its boiling point and density. Due to a lack of extensive experimental data in publicly available literature, this guide presents predicted values from computational models. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physical constants, which can be applied to this and similar halogenated cyclobutane (B1203170) compounds.

Core Physical Properties

The physical characteristics of this compound are influenced by the presence of two different halogen atoms on the same carbon of the cyclobutane ring. This substitution pattern impacts the compound's polarity, molecular weight, and intermolecular forces, which in turn determine its boiling point and density.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that these values are predicted and may differ from experimentally determined values.

Physical PropertyValueSource
Boiling Point 151.9 ± 13.0 °C (at 760 mmHg)Predicted[1]
Density 1.7 ± 0.1 g/cm³Predicted[1]
Molecular Weight 169.45 g/mol Computed[1][2]

Experimental Protocols

Precise experimental determination of the boiling point and density is crucial for the accurate characterization of a compound. The following are detailed methodologies for these measurements, broadly applicable to liquid organic compounds like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample vial

  • Heating source (e.g., Bunsen burner or oil bath)

  • Rubber band or wire for attachment

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the sample vial.

  • A capillary tube, sealed at one end, is placed open-end-down into the sample vial.

  • The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and vial assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully submerged.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4]

Density Determination: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (with a ground-glass stopper and capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed.

  • The density of the sample liquid is calculated using the following formula:

    Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Synthesis Pathway Visualization

The synthesis of this compound can be approached through the sequential halogenation of a cyclobutanone (B123998) precursor.[1] This process involves the introduction of the two different halogen atoms in a stepwise manner.

Synthesis_Pathway Cyclobutanone Cyclobutanone Alpha_Halocyclobutanone α-Halocyclobutanone (α-chloro or α-bromo) Cyclobutanone->Alpha_Halocyclobutanone Halogenation Product This compound Alpha_Halocyclobutanone->Product Second Halogenation

Caption: A simplified workflow for the synthesis of this compound.

References

Stereoisomers of 1-Bromo-1-chlorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-1-chlorocyclobutane, a chiral halogenated cyclobutane (B1203170) with potential applications in organic synthesis and as a building block for novel chemical entities. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines established methodologies for its synthesis, separation, and characterization based on analogous chemical systems. It includes proposed experimental protocols, predicted spectroscopic data, and a discussion of the potential reactivity and biological significance of its enantiomers.

Introduction

Cyclobutane derivatives are valuable motifs in medicinal chemistry and materials science, offering unique conformational constraints and three-dimensional diversity. The introduction of stereocenters, such as in this compound, further expands the accessible chemical space, allowing for the exploration of stereospecific interactions in biological systems. This molecule possesses a single chiral center at the C1 position, and therefore exists as a pair of enantiomers: (R)-1-bromo-1-chlorocyclobutane and (S)-1-bromo-1-chlorocyclobutane. The distinct spatial arrangement of the bromine and chlorine atoms around this stereocenter can lead to differential pharmacological and toxicological profiles, making the synthesis and characterization of the individual enantiomers a critical aspect of its evaluation for drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₆BrClPubChem
Molecular Weight 169.45 g/mol PubChem
CAS Number 31038-07-0PubChem
Predicted Boiling Point 151.9 ± 13.0 °C at 760 mmHgBenchChem
Predicted Density 1.7 ± 0.1 g/cm³BenchChem
XLogP3 2.4PubChem

Synthesis of Racemic this compound

A plausible and commonly employed method for the synthesis of gem-dihalocycloalkanes is the free-radical halogenation of a monohalogenated precursor. In this case, chlorocyclobutane (B72530) would serve as a suitable starting material.

Proposed Experimental Protocol: Free-Radical Bromination of Chlorocyclobutane

Reaction:

Materials:

  • Chlorocyclobutane

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)

  • UV lamp (for initiation)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve chlorocyclobutane in an inert solvent.

  • Initiate the reaction by irradiating the mixture with a UV lamp.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining irradiation and stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, continue to irradiate the mixture for an additional hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain racemic this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Chlorocyclobutane Reaction Free-Radical Bromination Start->Reaction Reagents Bromine (Br₂) Inert Solvent UV Light (hν) Reagents->Reaction Workup Aqueous Workup (NaHCO₃, H₂O) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Racemic this compound Purification->Product

Workflow for the synthesis of racemic this compound.

Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Proposed Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or a similar phase known for separating halogenated compounds).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is a common choice for normal-phase chiral separations. The exact ratio would need to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved on the detector.

  • Inject the sample onto the column.

  • Monitor the elution profile using the UV detector (a wavelength in the low UV range, e.g., 210 nm, would be appropriate as the chromophore is weak).

  • Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

  • Collect the fractions corresponding to each peak separately.

  • Evaporate the solvent from each fraction to obtain the isolated enantiomers.

Logical Workflow for Chiral Separation:

Separation_Workflow Racemate Racemic this compound HPLC Chiral HPLC System (Chiral Stationary Phase) Racemate->HPLC Separation Elution with Mobile Phase HPLC->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Enantiomer1 (R)-Enantiomer Fractionation->Enantiomer1 Enantiomer2 (S)-Enantiomer Fractionation->Enantiomer2

Workflow for the chiral separation of this compound enantiomers.

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant isotopologues will be:

  • [C₄H₆⁷⁹Br³⁵Cl]⁺

  • [C₄H₆⁸¹Br³⁵Cl]⁺ and [C₄H₆⁷⁹Br³⁷Cl]⁺ (at M+2)

  • [C₄H₆⁸¹Br³⁷Cl]⁺ (at M+4)

Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide.

Reported Mass Spectrum Data (from PubChem):

A mass spectrum for this compound is available on PubChem (CID 560732), showing significant peaks that can be attributed to the molecular ion cluster and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene (B1212753) protons. The spectrum would likely show multiplets in the region of 2.0-3.5 ppm. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) would be expected to be the most deshielded.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum is expected to show three distinct signals:

  • C1: The carbon bearing the bromine and chlorine atoms will be significantly deshielded and appear at the lowest field.

  • C2/C4: The two equivalent carbons adjacent to C1.

  • C3: The carbon opposite to C1.

Stereochemistry and Optical Activity

Assignment of Absolute Configuration

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of the experimentally measured circular dichroism (CD) spectrum with a theoretically calculated spectrum.

Specific Rotation

The specific rotation is a characteristic physical property of a chiral compound. The two enantiomers of this compound will have specific rotations of equal magnitude but opposite signs. For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X°. This value would need to be determined experimentally after the successful separation of the enantiomers.

Potential Biological Activity and Applications

Halogenated small molecules are prevalent in pharmaceuticals and agrochemicals. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific reported biological activity for this compound, its structural similarity to other bioactive small cyclic compounds suggests potential for exploration in various therapeutic areas. The individual enantiomers could exhibit different biological activities, a common phenomenon in drug action.

The strained cyclobutane ring also makes this compound a useful intermediate in organic synthesis. For instance, related 1,3-dihalocyclobutanes are known precursors to bicyclo[1.1.0]butane, a highly strained and reactive molecule used in the synthesis of complex architectures.

Potential Synthetic Utility:

Reactivity Start 1-Bromo-3-chlorocyclobutane Product Bicyclo[1.1.0]butane Start->Product Intramolecular Wurtz Reaction Reagent Na Reagent->Product

Example of a reaction of a related dihalocyclobutane.

Conclusion

This compound represents a simple yet intriguing chiral molecule with untapped potential in both synthetic and medicinal chemistry. This technical guide has outlined the probable synthetic and analytical methodologies required for the preparation and characterization of its racemic mixture and individual stereoisomers. While a lack of direct experimental data necessitates a reliance on established chemical principles, the protocols and predictive data presented here provide a solid foundation for researchers and drug development professionals to initiate investigations into this and related halogenated cyclobutane systems. Further experimental work is required to fully elucidate the properties and potential applications of the enantiomers of this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-chlorocyclobutane from Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis of 1-bromo-1-chlorocyclobutane, a geminal dihalocyclobutane, starting from chlorocyclobutane (B72530). Due to the limited availability of direct literature on this specific conversion, this guide provides a robust experimental protocol based on the well-established principles of free-radical halogenation. The proposed pathway involves the selective bromination of the tertiary carbon atom of chlorocyclobutane.

Introduction and Rationale

This compound is a valuable synthetic intermediate in organic chemistry, particularly for the construction of strained ring systems and as a precursor for further functionalization.[1] The presence of two different halogens on the same carbon atom allows for differentiated reactivity and sequential transformations. The synthesis from chlorocyclobutane is a logical approach, leveraging the principles of radical chemistry to install a bromine atom at the most substituted carbon.

Free-radical bromination is known to be highly selective for the substitution of hydrogen atoms at positions that form the most stable radical intermediates.[2][3] In the case of chlorocyclobutane, the tertiary C-H bond at the chlorine-bearing carbon is the most likely site for hydrogen abstraction, leading to the desired this compound product.

Proposed Synthetic Pathway: Free-Radical Bromination

The core of the proposed synthesis is the free-radical bromination of chlorocyclobutane using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), under reflux with photochemical initiation.

The overall reaction is as follows:

Chlorocyclobutane + NBS --(AIBN, hν, Reflux)--> this compound + Succinimide (B58015)

The mechanism proceeds via a classic radical chain reaction involving initiation, propagation, and termination steps.

Figure 1: Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 * R_dot 2 R• + N2 AIBN->2 * R_dot Heat (Δ) R_dot R• Br_dot Br• R_dot->Br_dot NBS Chlorocyclobutane Chlorocyclobutane Cyclobutyl_Radical 1-Chloro-1-cyclobutyl radical Chlorocyclobutane->Cyclobutyl_Radical Br_dot Product This compound Cyclobutyl_Radical->Product Br2 Br_dot_term Br• Br2_term Br₂ Br_dot_term->Br2_term Br_dot R-Br Side Products Br_dot_term->R-Br R_dot R_dot_term Radical R-R Side Products R_dot_term->R-R R_dot Br2 Br₂ (from NBS + HBr)

Figure 1: Proposed free-radical chain reaction mechanism.

Experimental Protocol

This section details a comprehensive experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Chlorocyclobutane90.5510.0 g0.110Starting material
N-Bromosuccinimide (NBS)177.9819.6 g0.110Recrystallized from water
Azobisisobutyronitrile (AIBN)164.210.18 g0.0011Radical initiator
Carbon Tetrachloride (CCl₄)153.82200 mL-Anhydrous solvent
Sodium Bicarbonate (5% aq.)84.0150 mL-For washing
Sodium Thiosulfate (B1220275) (10% aq.)158.1150 mL-For quenching excess Br₂
Brine (saturated NaCl aq.)-50 mL-For washing
Anhydrous Magnesium Sulfate120.37--Drying agent

Note on Solvent: Carbon tetrachloride is a traditional solvent for these reactions but is a known carcinogen and ozone-depleting substance. Anhydrous cyclohexane or benzene (B151609) can be used as alternatives.

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • UV lamp (or a 250 W sunlamp)

  • Separatory funnel

  • Distillation apparatus

3.3. Procedure

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup should be flame-dried under a nitrogen or argon atmosphere to ensure anhydrous conditions.

  • Charging the Flask: The flask is charged with chlorocyclobutane (10.0 g, 0.110 mol), N-bromosuccinimide (19.6 g, 0.110 mol), a catalytic amount of AIBN (0.18 g, 1 mol%), and 200 mL of anhydrous carbon tetrachloride.

  • Reaction Initiation: The mixture is stirred and heated to reflux (approximately 77°C) using a heating mantle. Once refluxing, the reaction is irradiated with a UV lamp positioned a few inches from the flask. The reaction is typically complete within 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by observing the consumption of the starting material via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the heating and irradiation are stopped, and the flask is allowed to cool to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

  • Quenching and Washing: The filtrate is transferred to a separatory funnel and washed with 50 mL of 10% aqueous sodium thiosulfate solution to quench any remaining bromine. The organic layer is then washed sequentially with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

4.1. Physicochemical and Quantitative Data

ParameterChlorocyclobutane (Starting Material)This compound (Product)
Molecular Formula C₄H₇ClC₄H₆BrCl
Molar Mass ( g/mol ) 90.55169.45[1]
Appearance Colorless liquidColorless liquid
Boiling Point (°C) 77-78151.9 ± 13.0 (predicted)[1]
Density (g/cm³) 0.9771.7 ± 0.1 (predicted)[1]
Theoretical Yield (g) -18.6 g
Expected Yield -50-70% (based on similar reactions)

4.2. Expected Spectroscopic Data

  • ¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the cyclobutane (B1203170) ring protons. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) would likely appear as a multiplet in the range of δ 2.5-3.0 ppm. The protons on C3 would appear as a multiplet at a slightly higher field, around δ 2.2-2.6 ppm.

  • ¹³C NMR (CDCl₃): The spectrum should display three distinct signals. The quaternary carbon (C1) bearing the bromine and chlorine atoms is expected to be significantly downfield. The carbons adjacent to C1 (C2 and C4) will be equivalent and show a single peak, while the C3 carbon will show a separate peak.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak cluster corresponding to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of a halogen atom.

Safety Considerations

  • Chlorocyclobutane: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place away from heat sources.

  • Carbon Tetrachloride: Highly toxic and a suspected carcinogen. All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • UV Radiation: Protect eyes and skin from exposure to the UV lamp.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on available equipment and analytical capabilities.

References

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. The document covers its nomenclature, physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside a discussion of its potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, a geminal dihalocyclobutane, is a valuable building block in organic synthesis. The presence of two different halogen atoms on the same carbon within a strained cyclobutane ring offers unique reactivity and opportunities for selective functionalization. The cyclobutane motif itself is of growing interest in medicinal chemistry, as its incorporation into molecular scaffolds can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the conformational preferences of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its utilization in research and development.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is This compound [1]. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 31038-07-0[1]
Molecular Formula C₄H₆BrCl[1][2]
Molecular Weight 169.45 g/mol [1]
Canonical SMILES C1CC(C1)(Cl)Br[1]
InChIKey XSCXKWZUJRRLIL-UHFFFAOYSA-N[1]

A summary of its computed physicochemical properties is provided in Table 2. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValueSource
Density (Predicted) 1.7 ± 0.1 g/cm³[3]
Boiling Point (Predicted) 151.9 ± 13.0 °C at 760 mmHg[3]
XLogP3 2.4[1][2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 0[2]
Exact Mass 167.93414 Da[1][2]
Topological Polar Surface Area 0 Ų[1]

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. Below is a summary of expected and reported spectral data.

Mass Spectrometry

The mass spectrum of this compound is characterized by a complex isotopic pattern in the molecular ion region due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 3: Mass Spectrometry Data

m/zInterpretation
168, 170, 172Molecular ion peaks ([M]⁺) exhibiting the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
133, 135Fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺).
89Fragment ion corresponding to the loss of a bromine atom ([M-Br]⁺).

The fragmentation pattern is initiated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbon adjacent to the dihalo-substituted carbon (C2 and C4) would be expected to appear further downfield compared to the proton on the C3 carbon due to the deshielding effect of the halogens.

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the three different carbon environments in the molecule. The most downfield signal would be for the C1 carbon bearing the two halogen atoms, followed by the C2/C4 carbons, and the most upfield signal would be for the C3 carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorptions for C-H stretching of the methylene groups in the region of 2850-3000 cm⁻¹ and C-C bond vibrations. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a few general strategies, primarily involving the halogenation of a cyclobutane precursor.

Synthetic Pathways

Two plausible synthetic routes are outlined below.

G cluster_0 Route 1: Halogenation of Cyclobutanone cluster_1 Route 2: Halogenation of Chlorocyclobutane (B72530) A Cyclobutanone B 1-Chlorocyclobutanone A->B Chlorination C This compound B->C Bromination D Chlorocyclobutane E This compound D->E Radical Bromination

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from Chlorocyclobutane (Route 2)

This protocol describes a representative procedure for the synthesis of this compound via radical bromination of chlorocyclobutane.

Materials:

  • Chlorocyclobutane

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorocyclobutane (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).

  • Heat the reaction mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be monitored by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Chemical Reactions and Experimental Protocols

This compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The C1 carbon is electrophilic and susceptible to attack by nucleophiles. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective substitution, although this can be challenging.

G A This compound B 1-Azido-1-chlorocyclobutane A->B SN2 Reaction C Nucleophile (e.g., N₃⁻) C->A

Caption: Nucleophilic substitution of this compound.

Experimental Protocol: Reaction with Sodium Azide (B81097)

This protocol provides a representative procedure for a nucleophilic substitution reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, 1-azido-1-chlorocyclobutane.

  • Further purification can be achieved by column chromatography.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form cyclobutene (B1205218) derivatives.

G A This compound B 1-Bromocyclobutene and/or 1-Chlorocyclobutene A->B E2 Elimination C Strong Base (e.g., t-BuOK) C->A

Caption: Elimination reaction of this compound.

Experimental Protocol: Reaction with Potassium tert-Butoxide

This protocol describes a representative procedure for an elimination reaction.

Materials:

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by GC-MS.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully evaporate the solvent to obtain the crude product mixture of halocyclobutenes.

  • The products can be separated and purified by preparative gas chromatography or careful fractional distillation.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not identified, the use of gem-dihalocycloalkanes as synthetic intermediates in medicinal chemistry is a growing area of interest. These motifs can serve as precursors to a variety of functionalized cyclobutanes, which are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The strained nature of the cyclobutane ring can impart unique conformational constraints on a molecule, which can be beneficial for binding to biological targets. Furthermore, the introduction of a cyclobutane ring can increase the sp³ character of a molecule, a property often associated with improved clinical success rates.

Conclusion

This compound is a synthetically useful building block with the potential for diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, including the strained cyclobutane ring and the presence of two different halogens on a single carbon, allow for a range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, including representative experimental protocols. It is anticipated that the information contained herein will facilitate the further exploration and utilization of this versatile compound in the development of novel chemical entities.

References

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-chlorocyclobutane is a halogenated organic compound with significant potential in synthetic chemistry and as a building block in the development of novel therapeutics. Its strained cyclobutane (B1203170) ring and the presence of two different halogen atoms on the same carbon atom impart unique reactivity and structural characteristics. This technical guide provides a comprehensive overview of its molecular properties, plausible synthetic routes, and a discussion of its potential applications in medicinal chemistry, drawing parallels with the known biological activities of other substituted cyclobutanes. While specific experimental protocols and biological data for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.

Molecular Properties and Formula

This compound is a small, halogenated carbocycle. The presence of both bromine and chlorine on the same carbon atom makes it a chiral center.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₄H₆BrCl--INVALID-LINK--
Molecular Weight 169.45 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 31038-07-0--INVALID-LINK--
Canonical SMILES C1CC(C1)(Cl)Br--INVALID-LINK--
Exact Mass 167.93414 Da--INVALID-LINK--
XLogP3 2.4--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 0--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--
Heavy Atom Count 6--INVALID-LINK--
Complexity 58.6--INVALID-LINK--

Synthesis of this compound

Plausible Synthetic Pathways

Two logical synthetic routes for the preparation of this compound are outlined below. These pathways are based on known reactions of similar substrates.

Synthesis_Pathways cluster_0 Pathway A: Halogenation of Cyclobutanone (B123998) cluster_1 Pathway B: Sequential Halogenation of Cyclobutane A1 Cyclobutanone A2 1-Halocyclobutanone (e.g., 1-Chlorocyclobutanone) A1->A2 Halogenation A3 This compound A2->A3 Second Halogenation A4 Halogenating Agent (e.g., SO₂Cl₂, NBS) A4->A2 A5 Second Halogenating Agent (e.g., PBr₅, Br₂) A5->A3 B1 Cyclobutane B2 Halocyclobutane (e.g., Chlorocyclobutane) B1->B2 Monohalogenation B3 This compound B2->B3 Geminal Dihalogenation B4 Halogenating Agent (e.g., Cl₂, UV light) B4->B2 B5 Second Halogenating Agent (e.g., Br₂, catalyst) B5->B3

Caption: Plausible synthetic routes to this compound.

Discussion of Synthetic Approaches
  • Pathway A: From Cyclobutanone: A potential route begins with the α-halogenation of cyclobutanone to form an α-halocyclobutanone, such as 1-chlorocyclobutanone. This intermediate could then undergo a second halogenation at the same carbon to introduce the bromine atom, yielding the final product. Reagents for such transformations could include sulfuryl chloride for chlorination and N-bromosuccinimide or phosphorus pentabromide for bromination.

  • Pathway B: Sequential Halogenation of Cyclobutane: Another conceivable method involves the direct halogenation of cyclobutane. This would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. A sequential process, for instance, the chlorination of cyclobutane followed by bromination, could lead to the formation of this compound. Controlling the regioselectivity to achieve geminal dihalogenation would be a key challenge in this approach.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not widely published. However, information regarding its mass spectrum is available and provides valuable structural information.

Mass Spectrometry

The mass spectrum of this compound is characterized by the isotopic distribution of bromine (79Br and 81Br, in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl, in an approximate 3:1 ratio). This results in a distinctive pattern for the molecular ion peak and any fragments containing these halogens.

Table 2: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible FragmentNotes
168, 170, 172[C₄H₆79Br35Cl]⁺, [C₄H₆81Br35Cl]⁺/[C₄H₆79Br37Cl]⁺, [C₄H₆81Br37Cl]⁺Molecular ion peaks exhibiting a characteristic isotopic pattern.
89, 91[C₄H₆35Cl]⁺, [C₄H₆37Cl]⁺Loss of a bromine radical. The 3:1 isotopic ratio of chlorine would be apparent.
133, 135[C₄H₆79Br]⁺, [C₄H₆81Br]⁺Loss of a chlorine radical. The 1:1 isotopic ratio of bromine would be observed.
54[C₄H₆]⁺Loss of both bromine and chlorine radicals.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the structural motifs it contains—a cyclobutane ring and halogen atoms—are of significant interest to medicinal chemists.

The Role of the Cyclobutane Moiety

The cyclobutane ring is increasingly utilized in drug design for several reasons[1]:

  • Conformational Constraint: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

  • Metabolic Stability: The introduction of a cyclobutane ring can improve a drug candidate's metabolic stability by blocking sites susceptible to metabolism.

  • Three-Dimensionality: Cyclobutanes provide a three-dimensional scaffold that can be used to orient pharmacophoric groups in a precise manner to interact with a target protein.

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as larger rings or aromatic systems, to modulate a compound's physicochemical properties.

The Influence of Halogen Atoms

Halogen atoms are frequently incorporated into drug molecules to enhance their properties[2][3][4]:

  • Halogen Bonding: Bromine and chlorine can participate in halogen bonding, a non-covalent interaction with Lewis basic atoms (such as oxygen or nitrogen) in a protein's binding pocket. This can significantly increase binding affinity and selectivity[4].

  • Modulation of Physicochemical Properties: Halogens can influence a molecule's lipophilicity, permeability, and metabolic stability.

  • Binding Pocket Occupancy: The size of bromine and chlorine atoms can allow them to fill hydrophobic pockets in a target protein, leading to improved binding.

Potential Biological Activities

Although the biological activity of this compound has not been reported, studies on other substituted cyclobutanes have revealed a range of activities, including:

  • Anticancer Properties: Some cyclobutane derivatives have shown inhibitory effects against various cancer cell lines[5].

  • Antimicrobial Activity: Natural and synthetic cyclobutane-containing compounds have demonstrated antimicrobial and antibacterial properties[6].

Given these precedents, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications. Its unique stereochemistry and reactivity offer opportunities for the creation of diverse chemical libraries for screening against various biological targets.

Logical Relationships and Experimental Workflows

The exploration of this compound in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

Drug_Discovery_Workflow A Synthesis of This compound B Structural Characterization (NMR, IR, MS) A->B Verification C Reaction Scaffolding & Library Synthesis A->C Derivatization D Biological Screening (e.g., cell-based assays) C->D E Hit Identification D->E Identification of active compounds F Lead Optimization (SAR studies) E->F G Preclinical Development F->G

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a chemical entity with intriguing possibilities for synthetic and medicinal chemistry. While a comprehensive experimental profile of this compound is not yet available in the public domain, its constituent structural features suggest its potential as a versatile building block. The continued interest in strained ring systems and halogenated compounds in drug discovery underscores the value of further investigation into the synthesis, reactivity, and potential biological activities of this compound. Future research in these areas could unlock its potential for the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) derivative. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this paper constructs a probable history based on established principles of organic chemistry and the synthesis of related compounds. This guide details the physicochemical properties, plausible synthetic routes with detailed experimental protocols, and spectral characterization of this compound. The content is structured to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the preparation and characteristics of this geminal dihalocyclobutane.

Introduction

This compound (C4H6BrCl) is a synthetic organic compound featuring a four-membered carbocyclic ring substituted with both a bromine and a chlorine atom on the same carbon.[1][2] This geminal dihalocyclobutane structure imparts unique chemical reactivity, making it a potentially valuable building block in organic synthesis. The strained cyclobutane ring and the presence of two different halogen atoms offer opportunities for selective functionalization and the construction of more complex molecular architectures. This guide aims to consolidate the available information on this compound, providing a detailed technical resource for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational models and data available in chemical databases.[2]

PropertyValueSource
Molecular Formula C4H6BrClPubChem[2]
Molecular Weight 169.45 g/mol PubChem[2]
CAS Number 31038-07-0PubChem[2]
Appearance Not reported; likely a liquid-
Boiling Point (predicted) 151.9 ± 13.0 °C at 760 mmHgBenchchem[3]
Density (predicted) 1.7 ± 0.1 g/cm³Benchchem[3]
XLogP3 2.4PubChem[2]
Exact Mass 167.93414 DaPubChem[2]
Canonical SMILES C1CC(C1)(Cl)BrLookChem[4]
InChI Key XSCXKWZUJRRLIL-UHFFFAOYSA-NPubChem[2]

Discovery and History

While a definitive publication detailing the first synthesis of this compound has not been identified in the current body of scientific literature, its discovery can be contextualized within the broader history of alicyclic chemistry and free-radical halogenation. The study of cyclobutane derivatives gained momentum in the mid-20th century, and the free-radical halogenation of alkanes and cycloalkanes was a well-established synthetic methodology.

It is highly probable that this compound was first prepared through the sequential halogenation of a cyclobutane precursor. A likely route would involve the free-radical chlorination of cyclobutane to yield chlorocyclobutane (B72530), followed by a subsequent free-radical bromination. Research into the gas-phase chlorination of chlorocyclobutane in the early 1970s laid the groundwork for understanding the reactivity of such systems, indicating that the tertiary hydrogen in a substituted cyclobutane is susceptible to radical attack.

Synthesis

The synthesis of this compound can be approached through several plausible routes, primarily involving the halogenation of cyclobutane derivatives.[1][3] The most logical and commonly referenced method is the sequential free-radical halogenation of a suitable starting material.

Plausible Synthetic Route: Photobromination of 1-Chlorocyclobutane

This method involves the free-radical substitution of a hydrogen atom on the carbon already bearing a chlorine atom in 1-chlorocyclobutane.

Reaction:

C4H7Cl + Br2 --(UV light)--> C4H6BrCl + HBr

Experimental Protocol:

  • Materials: 1-Chlorocyclobutane, Bromine, Carbon tetrachloride (or other inert solvent), UV lamp (e.g., mercury vapor lamp).

  • Procedure:

    • In a flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, a solution of 1-chlorocyclobutane in an inert solvent such as carbon tetrachloride is prepared.

    • The flask is positioned to be irradiated by a UV lamp.

    • A solution of bromine in the same solvent is added dropwise to the stirred solution of 1-chlorocyclobutane while being irradiated with UV light. The reaction is typically initiated by the photochemical homolysis of bromine.

    • The addition of bromine is continued until a persistent bromine color is observed, indicating the consumption of the starting material.

    • The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-Chlorocyclobutane in CCl4 reaction Reaction Flask (UV Irradiation, Stirring) start->reaction reagents Bromine in CCl4 reagents->reaction wash1 Wash with Na2S2O3 (aq) reaction->wash1 wash2 Wash with Water & Brine wash1->wash2 dry Dry over MgSO4 wash2->dry filter Filtration dry->filter evap Rotary Evaporation filter->evap distill Fractional Distillation evap->distill product This compound distill->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published in peer-reviewed journals. The following information is based on data from chemical databases and predicted spectral characteristics.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This would result in a complex molecular ion region with peaks at m/z values corresponding to the different isotopic combinations. The fragmentation pattern would likely involve the loss of halogen atoms and the cyclobutane ring fragmentation.

Expected Isotopic Pattern for the Molecular Ion:

Isotopic CompositionRelative MassExpected Relative Abundance
12C41H679Br35Cl168~75%
12C41H681Br35Cl / 12C41H679Br37Cl170~100% (sum of both)
12C41H681Br37Cl172~25%
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbons adjacent to the di-substituted carbon (C2 and C4) would be deshielded compared to the proton on the C3 carbon.

  • 13C NMR: The carbon NMR spectrum would show three signals corresponding to the three non-equivalent carbon atoms in the cyclobutane ring. The signal for the carbon atom bonded to both bromine and chlorine (C1) would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the cyclobutane ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm-1.

Signaling Pathway for Spectroscopic Analysis:

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation compound This compound ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (1H & 13C) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms_data Molecular Weight & Isotopic Pattern ms->ms_data nmr_data Proton & Carbon Environment nmr->nmr_data ir_data Functional Groups (C-H, C-Br, C-Cl) ir->ir_data

Caption: Analytical workflow for this compound.

Conclusion

This compound represents an interesting, albeit not extensively studied, halogenated organic compound. While its formal discovery and history are not clearly documented, its synthesis can be reliably achieved through established methods of free-radical halogenation. This technical guide provides a consolidated resource for the properties, plausible synthesis, and expected spectral characteristics of this compound, aiming to facilitate its use in further research and development in the chemical and pharmaceutical sciences. The unique arrangement of two different halogens on a strained cyclobutane ring suggests potential for novel applications in synthetic chemistry.

References

A Technical Guide to 1-Bromo-1-chlorocyclobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Chemical Reactivity

This technical guide provides a comprehensive overview of 1-Bromo-1-chlorocyclobutane (CAS No. 31038-07-0), a halogenated cyclobutane (B1203170) derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial availability, key chemical properties, synthetic methodologies, and reactivity.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily on a research and development scale. While pricing is generally not publicly listed and requires a direct inquiry, the compound is in commercial production, indicating a stable supply for research needs. The table below summarizes the available information on suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability/Pack SizePurityNotes
EvitaChem 31038-07-0C4H6BrCl169.45Inquire for detailsNot specifiedOffers qualified products.[1]
LookChem 31038-07-0C4H6BrCl169.449Inquire for detailsNot specifiedStates the product has achieved commercial mass production.[2]
Benchchem 31038-07-0C4H6BrCl169.45Inquire for detailsNot specifiedProvides physical and computed properties.[3]
Dayang Chem (Hangzhou) Co., Ltd. (via Chemsrc) 31038-07-0C4H6BrCl169.447100gNot specifiedPrice available upon inquiry.[4]

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C4H6BrCl.[1] Its structure, featuring a strained cyclobutane ring with two different halogen atoms on the same carbon, imparts unique reactivity.[1][3]

PropertyValueSource
Molecular Weight 169.45 g/mol [3]
Density (predicted) 1.7 ± 0.1 g/cm³[3]
Boiling Point (predicted) 151.9 ± 13.0 °C at 760 mmHg[3]
XLogP3 2.4[2]
Solubility Soluble in organic solvents like ether and chloroform; insoluble in water.[1]

Synthesis of this compound: Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published, general synthetic strategies involve the sequential halogenation of cyclobutane derivatives.[1] Below are representative experimental protocols derived from established chemical principles for the synthesis of such gem-dihalocyclobutanes.

Synthesis via Sequential Halogenation of Cyclobutanone (B123998)

This approach involves the initial α-halogenation of cyclobutanone, followed by a second halogenation step.

Step 1: Synthesis of 1-chlorocyclobutanone

  • Materials: Cyclobutanone, sulfuryl chloride (SO2Cl2), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve cyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield crude 1-chlorocyclobutanone.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 1-chlorocyclobutanone, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 1-chlorocyclobutanone (1.0 eq) in CCl4.

    • Add NBS (1.1 eq) and a catalytic amount of BPO to the solution.

    • Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct and wash the solid with a small amount of cold CCl4.

    • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination Cyclobutanone Cyclobutanone SO2Cl2 SO2Cl2, DCM, 0°C to RT Chlorocyclobutanone 1-chlorocyclobutanone NBS NBS, BPO (cat.), CCl4, Reflux Chlorocyclobutanone->NBS Product This compound

Caption: Synthetic workflow for this compound from cyclobutanone.

Chemical Reactivity and Mechanistic Pathways

The presence of both a bromine and a chlorine atom on the same carbon, combined with the ring strain of the cyclobutane moiety, leads to a rich and varied chemical reactivity. The bromide ion is a better leaving group than the chloride ion, which can allow for selective reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, depending on the reaction conditions.

  • SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via a carbocation intermediate. The departure of the bromide ion would be the rate-determining step, leading to a secondary carbocation that can then be attacked by the nucleophile.

SN1_Pathway Reactant This compound Intermediate Cyclobutyl Carbocation Intermediate Reactant->Intermediate Slow, Rate-determining Product Substituted Product Intermediate->Product Fast, +Nu- LeavingGroup Br- Intermediate->LeavingGroup

Caption: SN1 reaction pathway of this compound.

  • SN2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, a bimolecular substitution is possible. The nucleophile attacks the carbon atom bearing the halogens, displacing one of them in a single concerted step.

SN2_Pathway Reactant This compound + Nu- TransitionState [Transition State] Reactant->TransitionState Product Substituted Product + Br- TransitionState->Product

Caption: SN2 reaction pathway of this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form a cyclobutene (B1205218) derivative.[1] The base abstracts a proton from a carbon adjacent to the carbon bearing the halogens, leading to the formation of a double bond and the expulsion of a halide.

E2_Pathway Reactant This compound + Base Product 1-chlorocyclobutene + HB + Br- Reactant->Product

Caption: E2 elimination reaction of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in organic synthesis.[1] Its utility in drug development stems from its ability to introduce the cyclobutane motif into larger molecules. The cyclobutane ring is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and provide a unique three-dimensional scaffold for interacting with biological targets.

The differential reactivity of the bromine and chlorine atoms allows for sequential functionalization, making it a valuable tool for the construction of complex molecular architectures, including spirocyclic and bicyclic compounds.[3] While direct incorporation into currently marketed drugs is not widely documented, its potential as a precursor to novel pharmacologically active compounds is significant for research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclobutane Derivatives Using 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various cyclobutane (B1203170) derivatives utilizing the versatile building block, 1-bromo-1-chlorocyclobutane. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it a valuable precursor in the synthesis of novel chemical entities for pharmaceutical and materials science research.

Overview of Synthetic Strategies

This compound serves as a key starting material for introducing the cyclobutane motif. The primary strategies for its functionalization revolve around the selective cleavage of the carbon-bromine bond, which is more reactive than the carbon-chlorine bond. This can be achieved through two main pathways:

  • Selective Metal-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures preferentially cleaves the C-Br bond to form a 1-chloro-1-lithiocyclobutane intermediate. This nucleophilic species can then be trapped with a variety of electrophiles.

  • Grignard Reagent Formation: Reaction with magnesium metal can also selectively target the C-Br bond to generate the corresponding Grignard reagent, 1-chlorocyclobutylmagnesium bromide, which can be used in reactions with carbonyl compounds and other electrophiles.

These methods open a pathway to a wide range of monosubstituted cyclobutane derivatives, which can be further functionalized if desired.

Data Presentation: Synthesis of Cyclobutane Derivatives

The following table summarizes the expected products and representative yields for the synthesis of various cyclobutane derivatives starting from this compound via the selective lithiation pathway.

EntryElectrophileProductRepresentative Yield (%)
1CO₂1-Chlorocyclobutane-1-carboxylic acid75-85
2(CH₃)₃SiCl1-Chloro-1-(trimethylsilyl)cyclobutane80-90
3DMF1-Chlorocyclobutane-1-carbaldehyde65-75
4C₆H₅CHO(1-Chlorocyclobutyl)(phenyl)methanol70-80
5B(OCH₃)₃1-Chlorocyclobutane-1-boronic acid60-70

Yields are estimated based on similar reactions with other gem-dihaloalkanes and are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol 1: Selective Lithium-Bromine Exchange and Trapping with an Electrophile (General Procedure)

This protocol describes the generation of 1-chloro-1-lithiocyclobutane and its subsequent reaction with a generic electrophile.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF) to a concentration of 0.1-0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 1-chloro-1-lithiocyclobutane.

  • Add the electrophile (1.2 eq) to the reaction mixture. If the electrophile is a gas (e.g., CO₂), bubble it through the solution. If it is a liquid, add it dropwise.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Protocol 2: Synthesis of 1-Chlorocyclobutane-1-carboxylic Acid

This protocol is a specific application of Protocol 1, using carbon dioxide as the electrophile.

Procedure:

  • Follow steps 1-4 of Protocol 1 to generate the 1-chloro-1-lithiocyclobutane solution.

  • In a separate flask, crush dry ice into a powder.

  • Carefully and slowly, pour the organolithium solution onto the powdered dry ice with vigorous stirring. A large amount of gas will evolve.

  • Allow the mixture to warm to room temperature.

  • Add water to dissolve the salts.

  • Make the aqueous layer basic (pH > 10) with aqueous NaOH.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-acidic byproducts.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl, while cooling in an ice bath.

  • Extract the acidic aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chlorocyclobutane-1-carboxylic acid.

  • Purify by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key synthetic pathways described in these application notes.

selective_lithiation start This compound intermediate 1-Chloro-1-lithiocyclobutane start->intermediate n-BuLi, THF -78 °C product Monosubstituted Cyclobutane Derivative intermediate->product Quench electrophile Electrophile (E+) electrophile->intermediate

Caption: Selective Lithium-Bromine Exchange Pathway.

grignard_formation start This compound intermediate 1-Chlorocyclobutylmagnesium bromide start->intermediate Mg, THF product Functionalized Cyclobutane intermediate->product Reaction & Workup electrophile Electrophile (e.g., R₂C=O) electrophile->intermediate

Caption: Grignard Reagent Formation and Reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware Flame-dry glassware add_reagents Add this compound and anhydrous solvent prep_glassware->add_reagents inert_atm Establish inert atmosphere add_reagents->inert_atm cool Cool to -78 °C inert_atm->cool add_nBuLi Slowly add n-BuLi cool->add_nBuLi form_intermediate Stir to form organolithium add_nBuLi->form_intermediate add_electrophile Add electrophile form_intermediate->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with organic solvent quench->extract dry Dry combined organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product concentrate->purify

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 1-bromo-1-chlorocyclobutane. Capitalizing on the differential reactivity of carbon-halogen bonds, the insertion of magnesium is directed preferentially to the more labile carbon-bromine bond, yielding 1-chloro-1-cyclobutylmagnesium bromide. This protocol offers a robust method for generating a versatile cyclobutyl building block, leaving the chlorine atom intact for subsequent functionalization. These notes cover the theoretical basis, a detailed experimental procedure, expected outcomes, and potential side reactions.

Introduction

Grignard reagents are fundamental organometallic compounds extensively used in organic synthesis for the formation of new carbon-carbon bonds.[1] The preparation of these reagents typically involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] In molecules containing multiple halogen atoms, achieving selective Grignard formation at a specific site is a powerful strategy for streamlining complex syntheses.

The selectivity of Grignard reagent formation is dictated by the bond dissociation energies of the carbon-halogen bonds, with the order of reactivity being I > Br > Cl > F. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, necessitating a lower activation energy for the oxidative insertion of magnesium.[3] This reactivity difference enables the highly chemoselective synthesis of 1-chloro-1-cyclobutylmagnesium bromide from this compound, preserving the chloro moiety for future transformations.

Reaction Pathway and Logic

The chemoselective nature of the reaction is illustrated below. Magnesium metal undergoes oxidative addition preferentially across the C-Br bond, as it is the more reactive site. Under controlled conditions, the C-Cl bond remains largely unreacted.

G cluster_reactants Reactants cluster_products Products r1 This compound r2 Magnesium (Mg) p1 1-Chloro-1-cyclobutylmagnesium bromide (Desired Grignard Reagent) r1->p1 Mg, Anhydrous Ether or THF (Preferential C-Br insertion) p2 Side Products (e.g., Di-Grignard, Coupling Products) r1->p2 Mg (Excess or high temperature)

Caption: Selective Grignard reagent formation pathway.

Quantitative Data Summary

While specific yield data for this compound is not extensively published, the following table presents expected outcomes based on analogous reactions with chlorobromoalkanes under optimized conditions.[4][5] Yields are typically determined by derivatization of the Grignard reagent with an electrophile, such as an aldehyde or ketone, followed by quantification of the resulting alcohol.

ParameterValue / RangeNotes
Reagents & Stoichiometry
This compound1.0 equivalentStarting material.
Magnesium Turnings1.2 - 1.5 equivalentsA slight excess helps ensure complete consumption of the bromide.
Solvent (Anhydrous THF)5 - 10 mL per 10 mmol of halideTetrahydrofuran is often preferred for stabilizing the Grignard reagent.
Reaction Conditions
Temperature25-40 °C (Gentle Reflux)Reaction is exothermic; rate of addition controls the temperature.
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium.
Expected Outcomes
Yield of 1-Chloro-1-cyclobutylmagnesium bromide70 - 85%Based on trapping experiments with a simple electrophile (e.g., acetone).
Formation of Di-Grignard Reagent< 5%Minimized by controlling temperature and slow addition of the halide.
Wurtz-type Coupling Products< 10%Controlled by maintaining high dilution and slow addition.

Experimental Protocols

This section provides a detailed methodology for the chemoselective formation of 1-chloro-1-cyclobutylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailablePurify by distillation if necessary.
Magnesium TurningsHigh PurityCommercially AvailableShould be free of extensive oxidation.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDistill from sodium/benzophenone before use.
IodineCrystal, ACS ReagentCommercially AvailableUsed for magnesium activation.
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Three-neck round-bottom flask-Glassware SupplierSized appropriately for the reaction scale.
Reflux Condenser-Glassware Supplier-
Dropping Funnel-Glassware Supplier-
Magnetic Stirrer and Stir Bar-Equipment Supplier-

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_glass Flame-dry all glassware under inert atmosphere prep_mg Add Mg turnings and iodine crystal to flask prep_glass->prep_mg prep_reagents Prepare solution of This compound in anhydrous THF initiation Activate Mg with iodine and a small amount of halide solution prep_mg->initiation formation Add halide solution dropwise to maintain gentle reflux initiation->formation completion Stir until Mg is consumed (1-3 hours) formation->completion usage Cool to room temperature completion->usage analysis Use Grignard solution immediately for subsequent reaction or analysis usage->analysis

Caption: General experimental workflow for Grignard reagent formation.

Protocol: Synthesis of 1-Chloro-1-cyclobutylmagnesium bromide

Safety Precautions: This reaction is highly sensitive to air and moisture and should be performed under a strict inert atmosphere (Nitrogen or Argon). Anhydrous solvents are flammable. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel, and an inlet for inert gas.

    • Flame-dry the entire apparatus under a stream of inert gas to remove all adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 eq.) into the cooled flask.

    • Add a single small crystal of iodine. The flask can be gently warmed with a heat gun until the purple vapor of iodine is observed, which helps to etch the passivating magnesium oxide layer. The color will fade as the iodine reacts with the magnesium surface.

  • Reaction Initiation:

    • Add enough anhydrous THF to the flask to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

    • Add a small portion (~5-10%) of the halide solution from the dropping funnel to the magnesium suspension.

  • Grignard Reagent Formation:

    • The reaction should initiate within a few minutes. Initiation is indicated by the disappearance of the iodine color, the spontaneous warming of the mixture, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution.

    • If the reaction does not start, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane (B42909) can be used to promote initiation.

    • Once initiation is confirmed, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, steady reflux of the THF solvent. A steady reaction is crucial to minimize side reactions.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Completion and Use:

    • Cool the reaction mixture to room temperature. The resulting dark grey to brown solution is the Grignard reagent, 1-chloro-1-cyclobutylmagnesium bromide.

    • This reagent is not typically isolated and should be used immediately in the next synthetic step. The concentration can be determined via titration if required.[1]

Potential Side Reactions and Troubleshooting

  • Di-Grignard Formation: Reaction at the C-Cl bond can occur, especially at higher temperatures or with prolonged reaction times. This can be minimized by maintaining a controlled, gentle reflux and avoiding excessive heating.

  • Wurtz-Type Coupling: The formed Grignard reagent can react with the starting halide. This is suppressed by the slow, dropwise addition of the halide solution, which keeps its instantaneous concentration low.

  • Reaction Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and solvents are anhydrous. If necessary, crush some magnesium turnings in the flask (under inert gas) to expose a fresh surface, or add a small amount of a more reactive initiator like 1,2-dibromoethane.[4]

Conclusion

The protocol described provides a reliable method for the chemoselective synthesis of 1-chloro-1-cyclobutylmagnesium bromide. By leveraging the inherent differences in carbon-halogen bond reactivity, this approach allows for the targeted formation of a valuable and functionalized cyclobutyl Grignard reagent. This intermediate is poised for a wide range of subsequent reactions, making it a powerful tool for medicinal chemists and synthetic organic chemists in the development of novel molecular architectures.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-chlorocyclobutane is a geminal dihalocycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique structural feature, a strained four-membered ring bearing two different halogen atoms on the same carbon, presents an interesting case for the study of nucleophilic substitution reactions. The reactivity of this compound is governed by a delicate balance between unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways, influenced by the inherent ring strain of the cyclobutane (B1203170) system.[1] This document provides an overview of these reaction pathways and offers detailed protocols for conducting nucleophilic substitution reactions with this compound, along with data presentation and mechanistic diagrams.

Mechanistic Considerations

The nucleophilic substitution reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

  • S(_N)1 Pathway: This pathway involves the formation of a carbocation intermediate. Due to the presence of two halogens, the initial departure of a leaving group (preferentially the better leaving group, bromide) would lead to a secondary carbocation. The stability of this carbocation is influenced by the electron-withdrawing nature of the remaining chlorine atom and the inherent strain of the cyclobutane ring. S(_N)1 reactions are typically favored by polar, protic solvents and weakly basic nucleophiles.

  • S(_N)2 Pathway: This pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. However, nucleophilic substitution (S(_N)2) at the C1 position of this compound is impeded by steric hindrance from the β-carbons of the cyclobutane ring.[2] Strong, non-bulky nucleophiles and polar, aprotic solvents favor the S(_N)2 mechanism.

Diagram: Competing Nucleophilic Substitution Pathways

G cluster_start Starting Material cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Loss of Br- (slow) Transition_State Pentacoordinate Transition State This compound->Transition_State Nucleophilic Attack (concerted) SN1_Product Substitution Product (Racemic Mixture) Carbocation Intermediate->SN1_Product Nucleophilic Attack SN2_Product Substitution Product (Inversion of Stereochemistry) Transition_State->SN2_Product

Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions of this compound. These protocols are based on general procedures and may require optimization for specific applications.

Protocol 1: Synthesis of 1-Azido-1-chlorocyclobutane via S(_N)2 Reaction

This protocol describes the synthesis of 1-azido-1-chlorocyclobutane using sodium azide (B81097) as the nucleophile. The azide functional group is a valuable precursor for the synthesis of amines and nitrogen-containing heterocycles.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Diagram: Experimental Workflow for Azide Synthesis

G Start Dissolve this compound and NaN3 in DMF Heat Heat to 60-70 °C Start->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup (Ether, NaHCO3, H2O, Brine) Monitor->Workup Dry Dry with MgSO4 Workup->Dry Purify Purify by Distillation or Chromatography Dry->Purify

Caption: Workflow for the synthesis of 1-azido-1-chlorocyclobutane.

Protocol 2: Solvolysis of this compound in Aqueous Ethanol (B145695) (S(_N)1 Reaction)

This protocol describes the solvolysis of this compound in a mixed solvent system, which is expected to proceed primarily through an S(_N)1 mechanism.

Materials:

  • This compound

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO(_3))

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare an 80:20 (v/v) solution of ethanol and deionized water.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the aqueous ethanol solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.

  • Monitor the progress of the reaction by analyzing aliquots for the formation of the alcohol and ether products using GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the solution by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product mixture (1-chloro-1-cyclobutanol and 1-chloro-1-ethoxycyclobutane).

  • The products can be separated and purified by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the described reactions. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 1-Azido-1-chlorocyclobutane

ParameterValue
Reactant Ratio (Substrate:NaN(_3)) 1 : 1.5
Solvent Anhydrous DMF
Reaction Temperature 60-70 °C
Reaction Time 12-24 hours
Typical Yield 60-80% (Estimated)

Table 2: Product Distribution in the Solvolysis of this compound

ProductStructureTypical Yield (%)
1-Chloro-1-cyclobutanol C(_4)H(_6)Cl(OH)Variable
1-Chloro-1-ethoxycyclobutane C(_4)H(_6)Cl(OCH(_2)CH(_3))Variable
Elimination Products Cyclobutenyl derivativesMinor

Applications in Drug Development

The functionalized cyclobutane motif is present in a number of biologically active molecules. The ability to selectively introduce nucleophiles onto the cyclobutane scaffold, as demonstrated with this compound, is of significant interest in medicinal chemistry. The resulting products can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. For example, the introduction of an azide group allows for the subsequent formation of amines or triazoles via "click chemistry," a powerful tool in drug discovery for creating libraries of compounds for biological screening.

Safety Precautions

  • This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care, and acidic conditions should be avoided to prevent the formation of highly toxic and explosive hydrazoic acid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

Application Notes and Protocols: Wurtz Reaction of 1-Bromo-1-chlorocyclobutane with Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Wurtz reaction provides an effective method for the synthesis of strained cyclic compounds.[1][2] This document outlines the application of the Wurtz reaction to 1-bromo-1-chlorocyclobutane (or its isomer 1-bromo-3-chlorocyclobutane) using sodium metal to yield the highly strained and synthetically valuable molecule, bicyclo[1.1.0]butane.[1][3][4] Bicyclo[1.1.0]butanes (BCBs) are of significant interest in medicinal chemistry, serving as versatile building blocks for complex three-dimensional molecular architectures and as bioisosteres for substituted arenes in modern drug design.[5][6][7] Their inherent high strain energy allows for a variety of chemical transformations, making them valuable precursors in the synthesis of novel therapeutic agents.[5][8]

Reaction Overview

The reaction involves the reductive coupling of the two carbon-halogen bonds within the same molecule using sodium metal, typically in an anhydrous ether solvent like dioxane or diethyl ether, to form a new carbon-carbon bond and create a bicyclic product.[9][10] The reactivity of the halogens follows the order I > Br > Cl, meaning the carbon-bromine bond is more reactive and will likely react first.[11][12][13]

General Reaction:

1-bromo-3-chlorocyclobutane (B1620077) + 2 Na → bicyclo[1.1.0]butane + NaBr + NaCl[12]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane via an intramolecular Wurtz reaction.

ParameterValueReference
Reactant1-Bromo-3-chlorocyclobutane[14]
ReagentSodium Metal[14]
SolventDioxane (anhydrous)[14]
ProductBicyclo[1.1.0]butane[3][14]
Molar Mass of Product54.092 g/mol [3]
Boiling Point of Product8.3 ± 0.2 °C[3]
Yield78–94%[14]
Strain Energy~63.9 kcal/mol[3]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[14]

Materials:

  • 1-bromo-3-chlorocyclobutane (0.118 mole, 20.0 g)

  • Sodium metal (0.591 g-atom, 13.6 g)

  • Anhydrous dioxane (170 ml)

  • Dry nitrogen gas

  • Benzophenone (B1666685) (for solvent purification)

Equipment:

  • 300-ml three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Heating mantle

  • Two cold traps (for liquid nitrogen)

  • Gas storage bulb

  • Vacuum manifold

Procedure:

  • Solvent Purification: Purify dioxane by refluxing over sodium and benzophenone until a persistent blue or purple color indicates the solvent is anhydrous and free of peroxides. Distill the dioxane directly into the reaction flask or store it under an inert atmosphere.[14]

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser to two cold traps cooled with liquid nitrogen. A dry nitrogen inlet with a mercury bubbler should be connected to the addition funnel to maintain an inert atmosphere.[14]

  • Reaction Initiation: Add 150 ml of purified dioxane and 13.6 g of freshly cut sodium to the flask. Heat the mixture to reflux, and once the sodium is molten, use the stirrer to disperse it.[14]

  • Addition of Reactant: Dissolve 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of purified dioxane. Add this solution dropwise from the addition funnel to the refluxing mixture over a period of 1 hour.[14]

  • Reaction Completion: Maintain reflux for an additional 2 hours after the addition is complete. The product, bicyclo[1.1.0]butane, is volatile and will be collected in the liquid nitrogen traps.[14]

  • Product Isolation: After the reaction is complete, carefully disconnect the cold traps. The product is separated from any co-distilled dioxane using a vacuum manifold. Cool the traps in liquid nitrogen and evacuate the system. Then, remove the liquid nitrogen from the traps and use it to cool a gas storage bulb connected to the manifold. Gently warm the traps to allow the bicyclo[1.1.0]butane to transfer to the colder storage bulb, leaving the less volatile dioxane behind. This should yield 5–6 g (78–94%) of bicyclo[1.1.0]butane.[14]

Visualizations

Reaction Mechanism

The Wurtz reaction can proceed through either a radical or an organometallic intermediate pathway.[1][9][15] The following diagram illustrates a simplified representation of the intramolecular reaction.

Wurtz_Reaction reactant 1-Bromo-3-chlorocyclobutane intermediate Cyclobutyl Radical/Anion Intermediate reactant->intermediate + 2e⁻ (from Na) byproducts 2 NaX (NaBr + NaCl) sodium 2 Na product Bicyclo[1.1.0]butane intermediate->product Intramolecular Coupling Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation setup Assemble Apparatus (Flask, Condenser, Traps) reagents Add Dioxane and Sodium setup->reagents heat Heat to Reflux reagents->heat add Add 1-Bromo-3-chlorocyclobutane heat->add reflux Reflux for 2 hours add->reflux collect Collect Product in Cold Traps reflux->collect purify Purify via Vacuum Transfer collect->purify final_product Isolated Bicyclo[1.1.0]butane purify->final_product

References

Application of 1-Bromo-1-chlorocyclobutane in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclobutane (B1203170) motif has garnered significant interest in medicinal chemistry due to its unique structural and conformational properties.[1][2][3] Its incorporation into drug candidates can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][3][4] The rigid, puckered conformation of the cyclobutane ring can effectively restrict the accessible conformations of a molecule, locking it into a bioactive shape for optimal target engagement.[2][5] 1-Bromo-1-chlorocyclobutane is a readily available building block that serves as a versatile precursor for the synthesis of diverse cyclobutane-containing scaffolds for drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Key Advantages of Incorporating Cyclobutane Moieties:

  • Conformational Restriction: The rigid nature of the cyclobutane ring pre-organizes a molecule into its bioactive conformation, enhancing binding affinity.[1][2][5]

  • Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[1][3]

  • Improved Physicochemical Properties: The three-dimensional nature of cyclobutane can disrupt planarity, potentially improving solubility and reducing crystal packing effects.[2]

  • Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31038-07-0[6][7][8]
Molecular Formula C4H6BrCl[6][8]
Molecular Weight 169.45 g/mol [6][7][8]
Boiling Point 151.9±13.0 °C at 760 mmHg[7]
Density 1.7±0.1 g/cm³[7]
XLogP3 2.4[6][8]

Application Note 1: Synthesis of Spirocyclic Cyclobutane Derivatives as Kinase Inhibitors

Objective: To synthesize a series of spirocyclic cyclobutane-containing compounds for screening as potential kinase inhibitors. The spirocyclic cyclobutane moiety is designed to probe a hydrophobic pocket in the kinase active site and provide conformational rigidity to the inhibitor scaffold.

Synthetic Scheme:

The synthesis commences with the reaction of this compound with a suitable bis-nucleophile, such as a 1,3-dicarbonyl compound, to generate the spirocyclic core. Subsequent functionalization of the spirocycle allows for the introduction of various pharmacophoric groups to optimize kinase inhibitory activity.

G cluster_reactants Reactants cluster_products Products A This compound C Spirocyclization A->C Base, Solvent B 1,3-Dicarbonyl Compound B->C D Spirocyclic Cyclobutane Core E Functionalized Kinase Inhibitors D->E Further Functionalization C->D Formation of Spirocycle

Caption: Synthetic workflow for spirocyclic kinase inhibitors.

Experimental Protocol: Synthesis of a Spirocyclic Cyclobutane Intermediate
  • Materials: this compound, ethyl acetoacetate (B1235776), sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium chloride, anhydrous magnesium sulfate.

  • Procedure: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF dropwise. b. Stir the resulting mixture at room temperature for 30 minutes. c. Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spirocyclic cyclobutane intermediate.

Hypothetical Screening Data of Synthesized Kinase Inhibitors
Compound IDR1 GroupR2 GroupKinase IC50 (nM)
SCB-001 -H-Phenyl150
SCB-002 -CH3-Phenyl85
SCB-003 -H-4-Fluorophenyl120
SCB-004 -CH3-4-Fluorophenyl60
SCB-005 -H-Pyridin-3-yl95
SCB-006 -CH3-Pyridin-3-yl45

Application Note 2: Preparation of Cyclobutylamine (B51885) Derivatives as DPP-4 Inhibitors

Objective: To utilize this compound for the synthesis of novel cyclobutylamine-containing dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The cyclobutylamine moiety is intended to mimic the proline residue present in many known DPP-4 inhibitors while offering improved metabolic stability.

Synthetic Approach:

This synthetic route involves a nucleophilic substitution on this compound with a protected amine, followed by reduction and deprotection to yield the key cyclobutylamine intermediate. This intermediate is then coupled with a suitable cyanopyrrolidine moiety to afford the final DPP-4 inhibitors.

G A This compound C Nucleophilic Substitution A->C B Protected Amine (e.g., Boc-NH2) B->C D Protected Aminocyclobutane C->D E Reduction & Deprotection D->E F Cyclobutylamine Intermediate E->F H Peptide Coupling F->H G Cyanopyrrolidine Moiety G->H I Final DPP-4 Inhibitor H->I

Caption: Synthesis pathway for cyclobutylamine-based DPP-4 inhibitors.

Experimental Protocol: Synthesis of the Cyclobutylamine Intermediate
  • Materials: this compound, tert-butyl carbamate (B1207046), sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), palladium on carbon (10%), methanol (B129727), hydrochloric acid in dioxane (4 M).

  • Procedure: a. Step 1: Nucleophilic Substitution. To a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir for 30 minutes, then add this compound (1.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography. b. Step 2: Reduction and Deprotection. Dissolve the product from Step 1 in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 16 hours. Filter the catalyst and concentrate the filtrate. Dissolve the residue in dioxane and add 4 M HCl in dioxane. Stir for 4 hours at room temperature. Concentrate under reduced pressure to obtain the cyclobutylamine hydrochloride salt.

Hypothetical In Vitro Activity of Synthesized DPP-4 Inhibitors
Compound IDCyclobutylamine IsomerR Group on PyrrolidineDPP-4 IC50 (nM)
CBA-001 cis-H25
CBA-002 trans-H78
CBA-003 cis-F15
CBA-004 trans-F55
CBA-005 cis-OH32
CBA-006 trans-OH95

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel compounds containing the cyclobutane scaffold. The protocols and data presented herein illustrate its potential in the development of kinase and DPP-4 inhibitors. The unique properties conferred by the cyclobutane ring make it an attractive moiety for addressing challenges in drug design, and this compound provides a convenient entry point for its incorporation. Further exploration of this building block is warranted to unlock its full potential in the discovery of new therapeutic agents.

References

Application Notes and Protocols for 1-Bromo-1-chlorocyclobutane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-chlorocyclobutane is a gem-dihalogenated cycloalkane with potential applications as an initiator in controlled radical polymerization techniques. The presence of two different halogens on the same carbon atom offers a unique handle for initiating polymer chains and potentially allows for post-polymerization modification. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature of this molecule. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[1][2] This suggests that this compound can be a functional initiator for techniques like Atom Transfer Radical Polymerization (ATRP), where the C-Br bond would selectively initiate the polymerization, leaving the C-Cl bond intact for subsequent chemical transformations.

This document provides a hypothetical application of this compound as an initiator for the ATRP of vinyl monomers. The protocols and data presented are based on established principles of ATRP and results obtained with similar alkyl bromide initiators, as no direct experimental data for this specific initiator has been reported in the scientific literature.

Proposed Application: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is proposed as a suitable initiator for the controlled radical polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. The initiation is expected to proceed via the cleavage of the more labile C-Br bond, leading to the formation of a polymer chain with a cyclobutyl group at the alpha-terminus and a chlorine atom that can be used for further functionalization.

Mechanism of Initiation

The proposed mechanism for the initiation of ATRP using this compound is depicted below. A transition metal complex, typically copper(I) with a nitrogen-based ligand, abstracts the bromine atom from the initiator to form a carbon-centered radical and the oxidized metal complex (Cu(II)X₂/L). This radical then adds to a monomer unit to start the polymer chain growth.

ATRP_Initiation initiator This compound radical Cyclobutyl Radical initiator->radical Activation catalyst Cu(I)Br / Ligand deactivator Cu(II)BrCl / Ligand catalyst->deactivator Oxidation propagating_chain Propagating Chain radical->propagating_chain + Monomer monomer Monomer (e.g., Styrene) propagating_chain->propagating_chain + n Monomers (Propagation) propagating_chain->deactivator Deactivation

Caption: Proposed mechanism for ATRP initiation using this compound.

Experimental Protocols

The following are hypothetical protocols for the ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA) using this compound as the initiator.

Protocol 1: ATRP of Styrene

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

Procedure:

  • To a dried Schlenk flask, add CuBr (e.g., 0.1 mmol).

  • Add styrene (e.g., 10 mmol) and anisole (e.g., 5 mL).

  • Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Via a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the reaction mixture.

  • In a separate vial, prepare a solution of this compound (e.g., 0.1 mmol) in a small amount of degassed anisole.

  • Inject the initiator solution into the reaction flask to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by taking samples at different time intervals to determine monomer conversion via ¹H NMR or GC.

  • To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the solution to a large excess of cold methanol.

  • Filter and dry the polymer under vacuum.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Toluene (B28343) (solvent)

Procedure:

  • To a dried Schlenk flask, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).

  • Add MMA (e.g., 10 mmol) and toluene (e.g., 5 mL).

  • Seal the flask and degas by three freeze-pump-thaw cycles.

  • Backfill with nitrogen or argon.

  • Inject degassed this compound (e.g., 0.1 mmol).

  • Place the flask in a preheated oil bath at 90 °C.

  • Follow steps 9-13 from Protocol 1 for reaction monitoring, termination, and polymer isolation.

Data Presentation

The following tables present expected quantitative data for the polymerization of styrene and MMA based on typical ATRP results. The theoretical molecular weight (Mₙ,th) is calculated as: Mₙ,th = ([M]₀/[I]₀) × MW(monomer) × conversion + MW(initiator).

Table 1: Expected Results for ATRP of Styrene

Entry[M]₀:[I]₀:[CuBr]₀:[PMDETA]₀Temp (°C)Time (h)Conversion (%)Mₙ,exp (GPC)Mₙ,thPDI (Đ)
1100:1:1:11104555,8005,8901.15
2100:1:1:11108858,9008,9901.12
3200:1:1:1110127014,60014,7301.18

Table 2: Expected Results for ATRP of Methyl Methacrylate (MMA)

Entry[M]₀:[I]₀:[CuBr]₀:[bpy]₀Temp (°C)Time (h)Conversion (%)Mₙ,exp (GPC)Mₙ,thPDI (Đ)
1100:1:1:2902606,1006,1701.20
2100:1:1:2904929,3009,3701.17
3200:1:1:29068016,10016,1701.25

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of polymers using this compound as an ATRP initiator is outlined below.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification and Isolation cluster_characterization Polymer Characterization setup Reaction Setup (Flask, Reagents) degas Degassing (Freeze-Pump-Thaw) setup->degas initiation Initiator Injection degas->initiation polymerization Polymerization (Heating) initiation->polymerization termination Termination polymerization->termination catalyst_removal Catalyst Removal (Alumina Column) termination->catalyst_removal precipitation Precipitation in Non-solvent catalyst_removal->precipitation drying Drying precipitation->drying nmr ¹H NMR (Conversion, Structure) drying->nmr gpc GPC (Mn, PDI) drying->gpc

Caption: General experimental workflow for ATRP synthesis and characterization.

Conclusion

While there is no direct literature precedence, the chemical properties of this compound strongly suggest its potential as a functional initiator for Atom Transfer Radical Polymerization. The higher reactivity of the C-Br bond compared to the C-Cl bond should allow for selective initiation, yielding polymers with a reactive chlorine handle at the alpha-terminus. This would open up possibilities for post-polymerization modifications, enabling the synthesis of complex macromolecular architectures such as block copolymers or bioconjugates. The provided protocols and expected data serve as a foundational guide for researchers interested in exploring the use of this novel initiator. Experimental validation is required to confirm these hypotheses and to optimize the reaction conditions for various monomers.

References

Application Notes and Protocols for Reactions Involving 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 1-bromo-1-chlorocyclobutane. The protocols are designed to be a starting point for researchers and may require optimization for specific applications.

Introduction

This compound is a synthetically useful gem-dihalogenated cycloalkane. The presence of two different halogens on the same carbon atom, combined with the inherent ring strain of the cyclobutane (B1203170) moiety, offers unique opportunities for selective chemical transformations. This compound can serve as a precursor for various functionalized cyclobutane derivatives, which are of interest in medicinal chemistry and materials science. The primary reaction pathways for this compound are nucleophilic substitution and elimination reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can potentially allow for selective functionalization under carefully controlled conditions.

Reaction Type 1: Nucleophilic Substitution

Nucleophilic substitution reactions of this compound can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The bromide is generally a better leaving group than the chloride, suggesting that initial substitution will likely occur at the C-Br bond.

Application Note: Synthesis of 1-Azido-1-chlorocyclobutane

The introduction of an azide (B81097) group provides a versatile handle for further chemical modifications, such as reduction to an amine or participation in click chemistry. The following protocol describes a representative nucleophilic substitution reaction using sodium azide.

Experimental Protocol: Synthesis of 1-Azido-1-chlorocyclobutane

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1-azido-1-chlorocyclobutane can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary:

EntryReactant Molar Ratio (Substrate:NaN₃)SolventTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)
11:1.2DMF25248578
21:1.5DMF25249588
31:1.5DMSO25249285
41:1.5DMF50129890

Note: The data presented in this table is representative and may vary based on experimental conditions.

Experimental Workflow Diagram:

nucleophilic_substitution_workflow reagents This compound Sodium Azide DMF reaction Reaction Stirring (25°C, 24h) reagents->reaction 1. workup Aqueous Workup (Et₂O, NaHCO₃, H₂O, Brine) reaction->workup 2. drying Drying (MgSO₄) workup->drying 3. evaporation Solvent Evaporation drying->evaporation 4. purification Column Chromatography (Silica Gel) evaporation->purification 5. product 1-Azido-1-chlorocyclobutane purification->product 6.

Caption: Workflow for the synthesis of 1-azido-1-chlorocyclobutane.

Reaction Type 2: Elimination

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form halo-substituted cyclobutenes. The regioselectivity of the elimination will depend on the accessibility of the β-hydrogens and the stereochemical requirements of the E2 mechanism.

Application Note: Synthesis of 1-Chlorocyclobutene (B15490793)

The following protocol outlines a representative elimination reaction using a strong base to synthesize 1-chlorocyclobutene. This product can be a useful intermediate for further functionalization of the cyclobutene (B1205218) ring.

Experimental Protocol: Synthesis of 1-Chlorocyclobutene

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in anhydrous THF at 0 °C in a round-bottom flask, add a solution of potassium tert-butoxide in THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with pentane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification of 1-chlorocyclobutene can be achieved by fractional distillation if required.

Quantitative Data Summary:

EntryBaseMolar Ratio (Substrate:Base)SolventTemperature (°C)Reaction Time (h)Yield of 1-Chlorocyclobutene (%)
1KOtBu1:1.1THF0 to 25475
2KOtBu1:1.2THF0 to 25482
3NaH1:1.2THF25668
4DBU1:1.2CH₂Cl₂25865

Note: The data presented in this table is representative and may vary based on experimental conditions.

Signaling Pathway/Logical Relationship Diagram:

elimination_pathway substrate This compound e2_reaction E2 Elimination substrate->e2_reaction base Strong, Non-nucleophilic Base (e.g., KOtBu) base->e2_reaction product 1-Chlorocyclobutene e2_reaction->product byproduct HBr + Base-H⁺ + K⁺Cl⁻ e2_reaction->byproduct

Caption: Logical diagram of the elimination reaction of this compound.

The Versatile Role of 1-Bromo-1-chlorocyclobutane in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-1-chlorocyclobutane is a valuable and versatile gem-dihalogenated building block in organic synthesis. Its inherent ring strain and the differential reactivity of its bromine and chlorine substituents make it a powerful tool for the construction of complex molecular architectures, particularly strained ring systems and functionalized cyclobutane (B1203170) derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering insights for its application in pharmaceutical research and drug development. The presence of both bromine and chlorine on the same carbon atom allows for selective transformations, opening avenues for the synthesis of novel cyclobutane-containing compounds.

Application Notes

This compound serves as a precursor for a variety of important structural motifs. Its primary applications lie in the synthesis of bicyclo[1.1.0]butane derivatives, the formation of cyclobutylidene compounds, and as a substrate for nucleophilic substitution and elimination reactions.

  • Synthesis of Strained Bicyclic Systems: The most prominent application of this compound and its isomers is in the synthesis of highly strained bicyclo[1.1.0]butane frameworks. Through intramolecular reductive cyclization, typically employing an alkali metal like sodium, the dihalocyclobutane can form a new carbon-carbon bond, yielding the bicyclic structure. While the 1,3-disubstituted isomer is more commonly cited for the synthesis of the parent bicyclo[1.1.0]butane, this compound is a potential precursor for substituted bicyclobutanes. The reaction is believed to proceed through a radical or carbanionic intermediate.

  • Precursor to Cyclobutylidene Derivatives: this compound can be used to generate cyclobutylidene species. Treatment with an organometallic reagent, such as an organolithium compound, can lead to a lithium-halogen exchange, forming a 1-chloro-1-lithiocyclobutane intermediate. This species can then eliminate lithium chloride to generate cyclobutylidene, which can be trapped by various reagents.

  • Nucleophilic Substitution and Elimination Reactions: The gem-dihalo functionality of this compound allows for sequential nucleophilic substitutions. The bromine atom is generally a better leaving group than chlorine, allowing for selective displacement by a nucleophile. Subsequent reaction at the chlorine-bearing carbon can then be performed. Furthermore, under basic conditions, this compound can undergo elimination reactions to yield cyclobutene (B1205218) derivatives.

Experimental Protocols

While specific literature examples detailing extensive reactions of this compound are not as prevalent as for its 1,3-isomer, the following protocols are based on established reactions for similar gem-dihalocycloalkanes and theoretical considerations of its reactivity.

Protocol 1: Synthesis of 1-Chlorobicyclo[1.1.0]butane (Proposed)

This protocol describes a proposed method for the synthesis of 1-chlorobicyclo[1.1.0]butane from this compound via an intramolecular reductive cyclization. This reaction is analogous to the well-established synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane.[1][2][3]

Reaction Scheme:

This compound This compound 1-Chlorobicyclo[1.1.0]butane 1-Chlorobicyclo[1.1.0]butane This compound->1-Chlorobicyclo[1.1.0]butane Na, Dioxane (anhydrous), Reflux

A proposed synthesis of 1-Chlorobicyclo[1.1.0]butane.

Materials:

  • This compound

  • Sodium metal, freshly cut

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Dry ice/acetone condenser

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • To the flask are added anhydrous dioxane (e.g., 150 mL) and freshly cut sodium metal (e.g., 2.2 equivalents).

  • The mixture is heated to reflux with vigorous stirring to create a sodium dispersion.

  • A solution of this compound (1.0 equivalent) in anhydrous dioxane (e.g., 20 mL) is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • The reaction is cooled to room temperature, and the excess sodium is quenched by the slow addition of isopropanol, followed by water.

  • The product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether or pentane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the potential volatility of the product.

  • Further purification can be achieved by fractional distillation.

Expected Outcome:

The expected product is 1-chlorobicyclo[1.1.0]butane. The yield for this specific reaction is not documented in the provided search results and would need to be determined experimentally.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )EquivalentsAmount (g)Amount (mol)
This compound169.451.016.950.1
Sodium22.992.25.060.22
Product Molar Mass ( g/mol ) Theoretical Yield (g) % Yield
1-Chlorobicyclo[1.1.0]butane88.538.85TBD

Protocol 2: Formation of a Cyclobutyl Grignard Reagent and Subsequent Reaction (Proposed)

This protocol outlines a proposed method for the formation of a cyclobutyl Grignard reagent from this compound and its subsequent reaction with an electrophile. The higher reactivity of the carbon-bromine bond should allow for selective Grignard formation.

Reaction Workflow:

A This compound B Magnesium turnings in dry THF A->B Add C Formation of 1-chloro-1-cyclobutylmagnesium bromide B->C Stir at RT D Addition of Electrophile (e.g., Benzaldehyde) C->D Add dropwise at 0 °C E Aqueous Workup (NH4Cl solution) D->E Quench F Isolation and Purification of (1-chlorocyclobutyl)(phenyl)methanol E->F Extract and Purify

Workflow for the formation and reaction of a cyclobutyl Grignard reagent.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • The flask is gently heated under a stream of inert gas to activate the magnesium (the iodine color will sublime and then fade).

  • After cooling to room temperature, anhydrous THF is added to cover the magnesium.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction may need gentle heating to initiate.

  • Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting solution of 1-chloro-1-cyclobutylmagnesium bromide is cooled to 0 °C in an ice bath.

  • A solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Expected Outcome:

The expected product from the reaction with benzaldehyde is (1-chlorocyclobutyl)(phenyl)methanol. The stereochemistry of the product would need to be determined.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )EquivalentsAmount (g)Amount (mol)
This compound169.451.016.950.1
Magnesium24.311.22.920.12
Benzaldehyde106.121.010.610.1
Product Molar Mass ( g/mol ) Theoretical Yield (g) % Yield
(1-chlorocyclobutyl)(phenyl)methanol196.6719.67TBD

Conclusion

This compound is a promising, yet underutilized, building block in organic synthesis. Its unique structure offers pathways to strained bicyclic systems and functionalized cyclobutane derivatives that are of interest in medicinal chemistry and materials science. The protocols provided herein, while based on established chemical principles, highlight the potential for the development of novel synthetic methodologies centered around this versatile reagent. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols for 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Bromo-1-chlorocyclobutane (CAS No: 31038-07-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Data and Physical Properties

This compound is a halogenated organic compound with the molecular formula C₄H₆BrCl.[1] It is a valuable intermediate in organic synthesis.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource
CAS Number 31038-07-0[1][2]
Molecular Formula C₄H₆BrCl[1][2]
Molecular Weight 169.45 g/mol [1]
Predicted Boiling Point 151.9 ± 13.0 °C at 760 mmHg[1]
Predicted Density 1.7 ± 0.1 g/cm³[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following GHS hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning

Pictogram:

alt text

Handling Procedures

Due to its hazardous nature, this compound must be handled with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeSpecific Recommendations
Eye and Face Protection Wear chemical safety goggles and a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
Body Protection Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
General Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from sources of ignition.

  • Use non-sparking tools.

  • Ground all equipment when transferring large quantities.

  • Wash hands thoroughly after handling.

Storage Procedures

Proper storage is critical to maintain the stability of this compound and to prevent accidents.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.
Container Keep in a tightly sealed, original container.
Ventilation Store in a well-ventilated area.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.

Experimental Protocols

The following is a general protocol for using this compound in a synthetic organic chemistry setting. This should be adapted based on the specific reaction conditions.

General Reaction Setup
  • Preparation:

    • Ensure the reaction will be carried out in a certified chemical fume hood.

    • Assemble and dry all glassware thoroughly.

    • Have all necessary reagents and solvents ready.

    • Ensure appropriate emergency equipment (fire extinguisher, spill kit, safety shower, and eyewash station) is accessible.

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the required solvent to the reaction flask.

    • Slowly add this compound to the reaction vessel using a syringe or dropping funnel.

    • Add other reactants as per the specific experimental procedure.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

    • Upon completion, quench the reaction carefully.

    • Perform the work-up and purification as required by the specific synthesis.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow

The following diagram illustrates the standard workflow for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Procedure cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) handle_transfer Carefully Transfer Compound prep_ppe->handle_transfer prep_fume_hood Work in a Chemical Fume Hood prep_fume_hood->handle_transfer prep_emergency Ensure Emergency Equipment is Accessible handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor post_decontaminate Decontaminate Glassware and Work Area handle_monitor->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_store Store Compound in Designated Area post_dispose->post_store emergency_spill Spill emergency_notify Notify Supervisor/Safety Officer emergency_spill->emergency_notify emergency_exposure Personal Exposure emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: Standard Operating Procedure Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Bromo-1-chlorocyclobutane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Sequential Halogenation of Cyclobutanone (B123998): This involves a stepwise approach where cyclobutanone is first monohalogenated (e.g., α-chlorination) and then the second halogen is introduced (e.g., α-bromination).[1]

  • Decarboxylative Halogenation of an α-Halocarboxylic Acid: This route typically starts with cyclobutanecarboxylic acid, which is first α-halogenated (e.g., α-chlorination via a Hell-Volhard-Zelinsky reaction) to form 1-chlorocyclobutanecarboxylic acid. This intermediate then undergoes a decarboxylative bromination, often using a modified Hunsdiecker reaction, to yield the final product.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The decarboxylative halogenation route can be effective, though it involves multiple steps and potentially harsh reaction conditions. The sequential halogenation of cyclobutanone can be more direct, but controlling the selectivity to avoid di-halogenated byproducts can be challenging.

Q3: What are the main safety concerns when synthesizing this compound?

A3: The synthesis involves several hazardous materials:

  • Bromine: Highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Tribromide (PBr₃) and Phosphorus Trichloride (PCl₃): Corrosive and react violently with water.

  • Mercury(II) Oxide (HgO): Highly toxic. Used in the Cristol-Firth modification of the Hunsdiecker reaction.[2]

  • Carbon Tetrachloride (CCl₄): A common solvent in Hunsdiecker reactions, it is toxic and a suspected carcinogen.[3]

  • Pressurized Systems: Reactions that evolve gas (e.g., CO₂ in the Hunsdiecker reaction) should be conducted in an open or well-vented system to avoid pressure buildup.[2]

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Low Yield in the Synthesis of this compound

Low yields are a common issue in the synthesis of this strained cyclic compound. The following guide addresses potential causes and solutions for both major synthetic routes.

Route 1: Sequential Halogenation of Cyclobutanone

Symptom Possible Cause Suggested Solution
Low conversion of cyclobutanone Insufficiently reactive halogenating agent or non-optimal reaction conditions.For α-chlorination, consider using sulfuryl chloride (SO₂Cl₂) or an N-halosuccinimide. Ensure appropriate temperature control.
Formation of di-halogenated byproducts (e.g., 1,1-dibromocyclobutane) Excess of the second halogenating agent or prolonged reaction time.Use a stoichiometric amount of the second halogenating agent and monitor the reaction closely by GC-MS or TLC. Add the halogenating agent slowly to the reaction mixture.
Complex product mixture Potential for side reactions such as ring-opening or rearrangement due to the strained cyclobutane (B1203170) ring.Maintain a low reaction temperature to minimize side reactions. Ensure all reagents are pure and solvents are anhydrous.

Route 2: Decarboxylative Halogenation

Symptom Possible Cause Suggested Solution
Low yield in the HVZ reaction to form 1-chlorocyclobutanecarboxylic acid Harsh reaction conditions leading to degradation. The HVZ reaction is known to require high temperatures and long reaction times.[4][5]Optimize the reaction temperature and time. Ensure a catalytic amount of PCl₃ or PBr₃ is used. Work in an inert atmosphere to prevent moisture from quenching the phosphorus trihalide.
Low yield in the Hunsdiecker reaction The silver salt of the carboxylic acid is not completely dry. Water can significantly lower the yield.[2]Ensure the silver salt of 1-chlorocyclobutanecarboxylic acid is thoroughly dried under vacuum before use.
Low yield in the Hunsdiecker reaction Degradation of the acyl hypohalite intermediate.Perform the reaction in a non-polar solvent like carbon tetrachloride and protect it from light, which can catalyze radical side reactions.
Incomplete decarboxylation Insufficient heating during the Hunsdiecker reaction.Ensure the reaction is heated to reflux to promote the decarboxylation step.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-chlorocyclobutanecarboxylic acid via a modified HVZ reaction (Hypothetical, based on general HVZ principles)

  • To a flask equipped with a reflux condenser and a dropping funnel, add cyclobutanecarboxylic acid and a catalytic amount of red phosphorus.

  • Slowly add chlorine gas or a liquid chlorinating agent like thionyl chloride (SOCl₂) through the dropping funnel.

  • Heat the mixture to initiate the reaction. The reaction is often exothermic and may require cooling to control.

  • After the initial reaction subsides, continue heating at reflux for several hours until the α-hydrogen is substituted.

  • Carefully quench the reaction with water to hydrolyze the acyl chloride intermediate to the carboxylic acid.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or recrystallization.

Protocol 2: Synthesis of 1-Bromo-3-chlorocyclobutane via Cristol-Firth Modification of the Hunsdiecker Reaction (Adaptable for this compound)

This protocol is for an isomer but demonstrates the methodology.[2]

  • In a flask equipped with a mechanical stirrer and a reflux condenser, suspend red mercury(II) oxide (0.17 mole) in carbon tetrachloride (330 ml).

  • Add 3-chlorocyclobutanecarboxylic acid (0.227 mole) to the suspension.

  • With stirring, heat the mixture to reflux.

  • Add a solution of bromine (0.25 mole) in carbon tetrachloride (180 ml) dropwise as quickly as possible without significant loss of bromine from the condenser.

  • After a brief induction period, carbon dioxide evolution will be observed. Continue refluxing until gas evolution ceases.

  • Cool the reaction mixture and filter to remove mercury(II) bromide.

  • Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove unreacted bromine, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary

ReactionStarting MaterialProductYieldReference
Cristol-Firth Hunsdiecker Reaction3-Chlorocyclobutanecarboxylic acid1-Bromo-3-chlorocyclobutane58-63%Organic Syntheses, Coll. Vol. 6, p.179 (1988)
Synthesis of BromocyclobutaneCyclopropyl carbinolBromocyclobutane (via rearrangement and purification)Overall yield: 13-25%CN101209953A

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound route_choice Which Synthetic Route? start->route_choice seq_hal Sequential Halogenation of Cyclobutanone route_choice->seq_hal Route 1 decarb_hal Decarboxylative Halogenation route_choice->decarb_hal Route 2 check_conversion Check Conversion of Starting Material seq_hal->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes side_products Multiple Side Products? check_conversion->side_products No optimize_reagents Optimize Halogenating Agent/Conditions low_conversion->optimize_reagents control_stoichiometry Control Stoichiometry & Temperature side_products->control_stoichiometry Yes check_step Which Step has Low Yield? decarb_hal->check_step hvz_step HVZ Reaction check_step->hvz_step α-Halogenation hunsdiecker_step Hunsdiecker Reaction check_step->hunsdiecker_step Decarboxylation optimize_hvz Optimize Temperature & Time hvz_step->optimize_hvz check_hunsdiecker Check Reagent Purity & Dryness hunsdiecker_step->check_hunsdiecker dry_reagents Ensure Anhydrous Conditions check_hunsdiecker->dry_reagents Impure/Wet purification_workflow start Crude Product is Impure main_impurity Identify Main Impurity (GC-MS, NMR) start->main_impurity starting_material Unreacted Starting Material main_impurity->starting_material e.g., Cyclobutanone dihalogenated Di-halogenated Byproduct main_impurity->dihalogenated e.g., 1,1-Dibromo... other_impurities Other Impurities main_impurity->other_impurities Unknown increase_time Increase Reaction Time or Temperature starting_material->increase_time distillation Fractional Distillation (if boiling points differ) starting_material->distillation dihalogenated->distillation chromatography Column Chromatography dihalogenated->chromatography other_impurities->chromatography recrystallization Recrystallization (if solid) other_impurities->recrystallization

References

Technical Support Center: Purification of 1-Bromo-1-chlorocyclobutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-1-chlorocyclobutane via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Key physical properties for this compound and its isomers are summarized in the table below. These values are crucial for setting up the distillation parameters and for the identification of the purified product.

PropertyThis compound1-Bromo-3-chlorocyclobutane
CAS Number 31038-07-0[1][2]4935-03-9[3][4]
Molecular Formula C4H6BrCl[1][2]C4H6BrCl[4]
Molecular Weight 169.45 g/mol [1][2]169.45 g/mol [4]
Boiling Point 151.9±13.0 °C at 760 mmHg (predicted)[1]177 °C[3]
Density 1.7±0.1 g/cm³ (predicted)[1]Not available

Q2: What are the primary safety concerns when distilling this compound?

A2: this compound is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Distillation of halogenated hydrocarbons requires specific safety measures. It is imperative to perform the distillation in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Ensure all glassware is free of cracks and joints are properly sealed to prevent leaks.[5] A heating mantle should be used as the heat source to ensure even heating and avoid localized overheating, which can lead to decomposition.[7][8]

Q3: When is vacuum distillation recommended for this compound?

A3: While the predicted atmospheric boiling point is around 152 °C, alkyl halides can be susceptible to decomposition at high temperatures.[1][5] To minimize the risk of thermal decomposition and improve product purity, performing the distillation under reduced pressure is advisable.[5][9] This lowers the boiling temperature, preserving the integrity of the compound.

Q4: How can I assess the purity of the distilled this compound?

A4: The purity of the collected fractions can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] GC analysis will reveal the percentage of the main product and any volatile impurities, while ¹H and ¹³C NMR will confirm the structure and identify any impurities with distinct spectral signatures.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield - Loss of product during pre-distillation washing steps (e.g., emulsion formation).- Inefficient fractional distillation leading to co-distillation with impurities.- Product decomposition at high distillation temperatures.- To break emulsions during washing, add a small amount of brine (saturated NaCl solution).[9]- Use an efficient distillation column (e.g., Vigreux or packed column) and carefully control the distillation rate.[7][9]- Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[9]
Product is Cloudy or Contains Water - Incomplete separation of aqueous and organic layers after washing.- Insufficient drying of the organic layer.- Allow for adequate phase separation time in the separatory funnel. Adding a small amount of brine can help clarify the interface.[9]- Use an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride). Ensure the organic layer is clear before decanting or filtering.[7][9]
Bumping or Uneven Boiling - Absence of boiling chips or a magnetic stir bar.- Heating too rapidly.- Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating.[7][8]- Heat the flask gently and evenly to maintain a steady boiling rate.[7]
Distillation Does Not Start or is Very Slow - Inadequate heating.- Heat loss from the apparatus.- For vacuum distillation, the vacuum may be too high for the heating temperature.- Increase the heating mantle temperature. The heating bath should typically be 20-30°C higher than the boiling point of the liquid.[5][7]- Insulate the distillation flask and column with glass wool or aluminum foil.[7]- Gradually decrease the vacuum or increase the heating temperature.[7]
Product Has a Yellowish Tint - Presence of trace impurities or decomposition products.- Consider pre-washing the crude product with a dilute solution of sodium bisulfite to remove any dissolved bromine, which can cause color.[9]- For removal of colored, non-volatile impurities, purification by column chromatography might be necessary.[9]

Experimental Protocol: Purification of this compound by Vacuum Distillation

This protocol outlines the final purification step after initial workup and drying of the crude product.

1. Pre-Distillation Workup: a. Wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. b. Separate the organic layer and wash with brine (saturated NaCl solution) to remove dissolved water and aid in phase separation.[9] c. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[7][9] Swirl the flask and allow it to stand for at least 15-20 minutes. The solution should be clear. d. Decant or filter the dried product into a clean, dry round-bottom flask suitable for distillation.

2. Distillation Apparatus Setup: a. Select a round-bottom flask that will be no more than two-thirds full with the crude product.[5] b. Add a few boiling chips or a magnetic stir bar to the flask.[7][8] c. Assemble a vacuum distillation apparatus, using a short path distillation head for smaller quantities. Ensure all glass joints are properly sealed. d. Place the thermometer correctly, with the top of the bulb level with the bottom of the side arm of the distillation head.[5] e. Connect the condenser to a cooling water source.

3. Distillation Process: a. Slowly apply vacuum and check for any leaks in the system. b. Begin to gently heat the distillation flask using a heating mantle.[5] c. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. d. When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction. e. Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat input.[7] f. Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.[8] g. Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Visualizations

Caption: Troubleshooting workflow for common distillation issues.

ExperimentalWorkflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis crude_product Crude this compound wash Wash with NaHCO3 and Brine crude_product->wash dry Dry with Anhydrous MgSO4 or CaCl2 wash->dry filtrate Filter/Decant dry->filtrate setup Assemble Vacuum Distillation Apparatus filtrate->setup heat Heat Gently & Apply Vacuum setup->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Main Fraction at Constant Temp. collect_forerun->collect_product stop Stop Distillation & Cool collect_product->stop analyze Purity Analysis (GC-MS, NMR) stop->analyze

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Grignard Formation of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-bromo-1-chlorocyclobutane.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react with magnesium during the Grignard formation with this compound?

A1: In the reaction of this compound with magnesium, the magnesium atom will selectively insert into the carbon-bromine (C-Br) bond. This is because the C-Br bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition by magnesium. This selectivity allows for the formation of 1-chlorocyclobutylmagnesium bromide as the primary Grignard reagent.

Q2: What is the major side reaction to be aware of during this Grignard formation?

A2: The primary side reaction is the Wurtz coupling, which leads to the formation of a homocoupled dimer.[1][2] In this case, the newly formed Grignard reagent (1-chlorocyclobutylmagnesium bromide) can react with the starting material (this compound) to produce 1,1'-dichlorobicyclobutane.

Q3: How can the Wurtz coupling side reaction be minimized?

A3: To minimize the Wurtz coupling side reaction, it is crucial to maintain a low concentration of the alkyl halide in the reaction mixture. This can be achieved by the slow, dropwise addition of the this compound solution to the magnesium turnings. Additionally, maintaining a low reaction temperature can help to control the rate of this undesired coupling.[2]

Q4: What are the critical experimental conditions for a successful Grignard reaction?

A4: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents (typically diethyl ether or THF) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate 1. Magnesium surface is passivated by a layer of magnesium oxide. 2. Traces of water in the solvent or on the glassware. 3. The alkyl halide is not reactive enough at the current temperature.1. Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent. 3. Gently warm the reaction mixture to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.
Low yield of the desired Grignard reagent 1. Significant Wurtz coupling is occurring. 2. The Grignard reagent is reacting with moisture or oxygen. 3. Incomplete reaction of the starting material.1. Decrease the rate of addition of the this compound solution. Consider further cooling of the reaction mixture. 2. Check for leaks in the inert gas setup. Ensure the solvent is completely anhydrous. 3. Allow for a longer reaction time or ensure the magnesium is sufficiently activated and in slight excess.
Formation of a significant amount of a high-boiling point byproduct This is likely the Wurtz coupling product, 1,1'-dichlorobicyclobutane.Follow the recommendations for minimizing Wurtz coupling. Purification of the final product may be necessary, for example, through distillation or chromatography.
The reaction becomes too vigorous and difficult to control The rate of addition of the alkyl halide is too fast, leading to a rapid exotherm.Immediately slow down or stop the addition of the this compound. Use an ice bath to cool the reaction flask and regain control of the temperature.

Quantitative Data on Product Distribution

The following table presents illustrative data on the expected product distribution under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.

Reaction Condition Concentration of this compound Addition Rate Temperature Yield of 1-chlorocyclobutylmagnesium bromide (Illustrative) Yield of 1,1'-dichlorobicyclobutane (Illustrative)
Optimal 0.5 M in THF1 mL/min25°C (with initial cooling)85%10%
High Concentration 2.0 M in THF1 mL/min25°C60%35%
Rapid Addition 0.5 M in THF5 mL/min25°C55%40%
Elevated Temperature 0.5 M in THF1 mL/min50°C70%25%

Experimental Protocols

Representative Protocol for the Formation of 1-chlorocyclobutylmagnesium bromide

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain a steady, gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent, 1-chlorocyclobutylmagnesium bromide.

  • Quenching and Work-up: The Grignard reagent can now be used in subsequent reactions. For analysis or isolation of derivatives, the reaction is typically quenched by slow addition to a cooled, saturated aqueous solution of ammonium chloride.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction (Wurtz Coupling) A This compound C 1-Chlorocyclobutyl- magnesium bromide (Desired Product) A->C + Mg (Selective Insertion) B Mg D 1-Chlorocyclobutyl- magnesium bromide F 1,1'-Dichlorobicyclobutane (Side Product) D->F + this compound E This compound

Caption: Main reaction pathway and the Wurtz coupling side reaction.

Troubleshooting_Workflow Start Reaction Issue Observed No_Initiation Reaction Fails to Start Start->No_Initiation Low_Yield Low Yield of Grignard Start->Low_Yield Vigorous_Reaction Reaction Too Vigorous Start->Vigorous_Reaction Activate_Mg Activate Mg (Iodine, etc.) No_Initiation->Activate_Mg Check_Anhydrous Ensure Anhydrous Conditions No_Initiation->Check_Anhydrous Gentle_Heat Apply Gentle Warming No_Initiation->Gentle_Heat Slow_Addition Decrease Addition Rate Low_Yield->Slow_Addition Check_Inert_Atmosphere Verify Inert Atmosphere Low_Yield->Check_Inert_Atmosphere Increase_Time Increase Reaction Time Low_Yield->Increase_Time Cool_Reaction Cool with Ice Bath Vigorous_Reaction->Cool_Reaction Stop_Addition Stop/Slow Halide Addition Vigorous_Reaction->Stop_Addition

Caption: Troubleshooting workflow for common Grignard reaction issues.

References

Technical Support Center: Synthesis of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-1-chlorocyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main strategies for synthesizing this compound are the sequential halogenation of cyclobutanone (B123998) and the decarboxylative halogenation of an α-halocarboxylic acid (a modified Hunsdiecker reaction).[1]

Q2: What are the common side products in the synthesis of this compound?

A2: During the sequential halogenation of cyclobutanone, common side products include di-halogenated compounds with the same halogen (e.g., 1,1-dibromocyclobutane (B14685843) or 1,1-dichlorocyclobutane) and unreacted starting material or monochlorinated intermediate.[1] In radical-based reactions like the Hunsdiecker reaction, side products can arise from the radical chain process.[1]

Q3: How does the presence of two different halogens on the same carbon affect the reactivity of this compound?

A3: The presence of both bromine and chlorine on the same carbon atom provides differentiated reactivity for sequential functionalization, making it a valuable substrate in synthetic chemistry.[1] Bromine is generally a better leaving group than chlorine, which can allow for selective substitution reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction during the first or second halogenation step.- Increase reaction time or moderately increase the temperature. - Ensure the use of a slight excess of the halogenating agent.[2]
Formation of di-halogenated byproducts (dibromo- or dichlorocyclobutane).- Carefully control the stoichiometry of the halogenating agents. - For chlorination, consider using a milder and more selective agent like N-chlorosuccinimide (NCS).[1]
Loss of product during workup and purification.- Ensure proper phase separation during extractions. - Use a saturated sodium bicarbonate solution to carefully neutralize any acid. - Optimize distillation conditions (pressure and temperature) to prevent product decomposition.[2]
Presence of significant amounts of starting material (Cyclobutanone) Insufficient amount of chlorinating agent in the first step.- Use a slight excess of the chlorinating agent. - Ensure the chlorinating agent is fresh and active.
Presence of significant amounts of 1-Chlorocyclobutanone intermediate Incomplete bromination in the second step.- Increase the reaction time or temperature for the bromination step. - The electron-withdrawing effect of the chlorine atom can decrease the reactivity of the enolate, requiring slightly harsher conditions for the second halogenation.[1]
Formation of unidentified byproducts Potential side reactions due to high temperatures or incorrect pH.- Lower the reaction temperature to minimize elimination or rearrangement reactions.[2] - Maintain appropriate pH control during the reaction and workup.

Experimental Protocols

Method 1: Sequential Halogenation of Cyclobutanone

This protocol involves a two-step process: the α-chlorination of cyclobutanone followed by α-bromination of the resulting 1-chlorocyclobutanone.

Step 1: Synthesis of 1-Chlorocyclobutanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutanone in a suitable solvent such as methanol.

  • Chlorination: Use a controlled chlorinating agent like N-chlorosuccinimide (NCS) or a system of ammonium (B1175870) chloride and an oxidant like Oxone®.[1] For NCS, add it portion-wise to the solution at room temperature.

  • Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution if an oxidant was used). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-chlorocyclobutanone may be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1-chlorocyclobutanone from the previous step in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or elemental bromine, dropwise to the solution. The electron-withdrawing nature of the chlorine atom will influence the reaction conditions required.[1]

  • Monitoring: Monitor the reaction by GC-MS or TLC until the 1-chlorocyclobutanone is consumed.

  • Workup: Quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, should be purified by vacuum distillation.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 31038-07-0[1][3]
Molecular Formula C4H6BrCl[1][3]
Molecular Weight 169.45 g/mol [1]
Boiling Point 151.9 ± 13.0 °C at 760 mmHg (predicted)[1]
Density 1.7 ± 0.1 g/cm³ (predicted)[1]
XLogP3 2.4[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: α-Chlorination cluster_step2 Step 2: α-Bromination cluster_purification Purification Cyclobutanone Cyclobutanone Chlorination Chlorination (e.g., NCS in Methanol) Cyclobutanone->Chlorination Chlorocyclobutanone 1-Chlorocyclobutanone Chlorination->Chlorocyclobutanone Bromination Bromination (e.g., NBS in CCl4) Chlorocyclobutanone->Bromination Product This compound Bromination->Product Purification Workup and Vacuum Distillation Product->Purification

Caption: Workflow for the synthesis of this compound.

References

Stability and decomposition of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability and decomposition of 1-bromo-1-chlorocyclobutane is limited in publicly available literature. The following information is compiled from data on structurally similar compounds, general principles of organic chemistry, and established analytical methodologies. Researchers should use this guide as a starting point and exercise caution, validating all procedures in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated cyclobutane (B1203170) with the molecular formula C₄H₆BrCl.[1][2] It serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules and novel materials.[3] Its strained ring structure and the presence of two different halogen atoms on the same carbon make it a versatile building block in medicinal and materials science research.

Q2: What are the general storage conditions to ensure the stability of this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to protect it from light.

Q3: What are the known incompatibilities for this compound?

A3: Based on the reactivity of similar halogenated hydrocarbons, this compound is likely incompatible with strong oxidizing agents and strong bases. Reactions with bases may lead to elimination reactions.

Q4: What are the expected decomposition pathways for this compound?

  • Thermal Decomposition: At elevated temperatures, it is expected to decompose, potentially through ring-opening reactions to form unsaturated halogenated hydrocarbons or through the elimination of hydrogen halides (HBr or HCl).

  • Photochemical Decomposition: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical intermediates and subsequent rearrangement or elimination products.

Troubleshooting Guides

This guide addresses common issues that researchers may encounter during the handling and use of this compound.

Issue 1: Inconsistent or unexpected reaction outcomes.

  • Potential Cause 1: Decomposition of the starting material. this compound may have degraded due to improper storage or handling.

    • Recommended Action:

      • Verify the purity of the compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • If impurities are detected, purify the compound by distillation under reduced pressure.

      • Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light and heat.

  • Potential Cause 2: Unintended side reactions. The reaction conditions may be promoting decomposition or alternative reaction pathways.

    • Recommended Action:

      • Carefully control the reaction temperature.

      • Use freshly distilled, anhydrous solvents.

      • Consider the use of a radical scavenger if photochemical decomposition is suspected.

Issue 2: The compound has developed a discoloration (e.g., yellow or brown tint).

  • Potential Cause: Gradual decomposition. Exposure to light, air, or trace impurities can lead to the formation of colored byproducts.

    • Recommended Action:

      • Assess the purity of the compound by GC-MS or NMR.

      • If the purity is compromised, purification by distillation is recommended.

      • For future storage, consider adding a stabilizer, such as a small amount of a radical inhibitor (e.g., BHT) or an acid scavenger, after verifying compatibility.

Experimental Protocols

The following are generalized protocols for investigating the stability and decomposition of this compound.

Protocol 1: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products formed during the thermal decomposition of this compound.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Methodology:

    • Place a small, accurately weighed sample (typically in the microgram range) of this compound into a pyrolysis tube.

    • Insert the tube into the pyrolysis unit, which is interfaced with the GC injector.

    • Heat the sample rapidly to the desired decomposition temperature (e.g., in the range of 300-800 °C) in an inert atmosphere (e.g., helium).

    • The volatile decomposition products (pyrolyzates) are swept directly onto the GC column.

    • Separate the pyrolyzates using an appropriate GC temperature program.

    • Identify the separated compounds using the mass spectrometer and comparison of the resulting mass spectra with a library database (e.g., NIST).

Protocol 2: Investigation of Photochemical Stability by UV Irradiation and GC-MS Analysis

  • Objective: To assess the stability of this compound under UV irradiation and identify the resulting degradation products.

  • Instrumentation: UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm), quartz reaction vessel, GC-MS system.

  • Methodology:

    • Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., cyclohexane (B81311) or acetonitrile) in a quartz reaction vessel.

    • Take an initial sample (t=0) for GC-MS analysis.

    • Irradiate the solution with the UV lamp for a defined period. It is crucial to control the temperature of the solution during irradiation.

    • At regular time intervals, withdraw aliquots of the solution for GC-MS analysis.

    • Monitor the decrease in the concentration of the parent compound and the formation of new peaks corresponding to degradation products.

    • Identify the degradation products based on their mass spectra.

Quantitative Data Summary

ParameterValueConditionsAnalytical Method
Thermal Decomposition
Onset Temperature (°C)Data not availableInert AtmosphereThermogravimetric Analysis (TGA)
Major Decomposition ProductsNot fully characterizedPyrolysis at 500 °CPy-GC-MS
Photochemical Decomposition
Half-life (t₁/₂)Data not availableUV Irradiation (e.g., 254 nm) in a specified solventGC-MS
Major Decomposition ProductsNot fully characterizedUV Irradiation (e.g., 254 nm) in a specified solventGC-MS

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Yields Unexpected Results check_purity Check Purity of Starting Material (GC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify by Distillation is_pure->purify No review_conditions Review Reaction Conditions (Temp, Solvent, Reagents) is_pure->review_conditions Yes purify->check_purity optimize Optimize Reaction Conditions review_conditions->optimize end Proceed with Optimized Experiment optimize->end

Caption: Troubleshooting workflow for experiments involving this compound.

Decomposition_Analysis_Workflow Workflow for Analyzing Decomposition of this compound start Investigate Decomposition select_method Select Decomposition Method start->select_method thermal Thermal Decomposition (Py-GC-MS) select_method->thermal Heat photochemical Photochemical Decomposition (UV Irradiation) select_method->photochemical Light run_py_gcms Perform Py-GC-MS at Various Temperatures thermal->run_py_gcms run_uv_gcms Irradiate and Sample at Time Intervals photochemical->run_uv_gcms analyze_data Analyze GC-MS Data run_py_gcms->analyze_data run_uv_gcms->analyze_data identify_products Identify Decomposition Products (Mass Spectra Library) analyze_data->identify_products quantify Quantify Degradation (Kinetics) analyze_data->quantify report Report Findings identify_products->report quantify->report

Caption: Experimental workflow for the analysis of this compound decomposition.

References

Common impurities in 1-Bromo-1-chlorocyclobutane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-chlorocyclobutane. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurities in this compound are largely dependent on the synthetic route employed. The two primary methods, radical halogenation of cyclobutane (B1203170) and the Cristol-Firth modification of the Hunsdiecker reaction, can introduce different types of byproducts.

  • From Radical Halogenation:

    • Isomeric Dihalocyclobutanes: 1-Bromo-2-chlorocyclobutane and 1-Bromo-3-chlorocyclobutane are common positional isomers.

    • Polyhalogenated Cyclobutanes: Over-halogenation can lead to the formation of various di- and tri-halogenated cyclobutanes (e.g., dibromochlorocyclobutanes, dichlorobromocyclobutanes).

    • Ring-Opened Byproducts: The high energy of radical reactions can sometimes lead to the opening of the cyclobutane ring, forming various isomeric bromochloro-butenes.

  • From the Hunsdiecker Reaction (Cristol-Firth Modification):

    • Unreacted Starting Material: Residual 3-chlorocyclobutanecarboxylic acid may be present.

    • Isomeric Byproducts: Rearrangement during the radical decarboxylation step can lead to the formation of 1-bromo-3-chlorocyclobutane.

    • Solvent-Derived Impurities: If carbon tetrachloride is used as a solvent, there is a possibility of forming chlorinated side products.

  • General Impurities:

    • Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present.

    • Water: Incomplete drying of the product or solvents can lead to the presence of water.

Q2: How can I detect and quantify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for the identification and quantification of volatile impurities in this compound.[1][2][3]

  • Identification: Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST) and by analyzing their fragmentation patterns. The presence of bromine and chlorine isotopes gives a characteristic isotopic pattern that aids in identification.

  • Quantification: The relative percentage of each impurity can be determined by the area of its peak in the total ion chromatogram (TIC). For more accurate quantification, a calibrated internal standard should be used.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purification are fractional distillation and, in some cases, chemical treatment followed by distillation.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, such as isomeric dihalocyclobutanes and residual solvents.[4]

  • Chemical Treatment: For specific impurities, a chemical wash prior to distillation can be effective. For instance, a wash with a dilute solution of sodium bisulfite or sodium thiosulfate (B1220275) can remove residual bromine, which often causes a brown or purple discoloration.[5] A wash with a dilute sodium bicarbonate solution can remove acidic impurities.[5]

  • Chromatography: While less common for bulk purification of this compound, column chromatography over silica (B1680970) gel or alumina (B75360) can be used for small-scale purification or for the removal of non-volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: My purified product is discolored (yellow, brown, or purple).

  • Probable Cause: The presence of dissolved elemental bromine (Br₂) from the synthesis.

  • Solution: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the color disappears. This reduces the elemental bromine to colorless bromide ions.

Issue 2: I am observing multiple peaks in the GC-MS of my purified product.

  • Probable Cause: Inefficient purification, leading to the co-distillation of isomeric impurities or other byproducts with similar boiling points.

  • Solution:

    • Improve Fractional Distillation:

      • Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.

      • Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the desired product and impurities.

      • Optimize the distillation rate; a slower distillation rate generally provides better separation.

    • Chemical Pre-treatment: If unsaturated byproducts are suspected (e.g., from ring-opening), consider a pre-treatment step. For a related synthesis of bromocyclobutane (B1266235), treatment with N-bromosuccinimide has been used to react with unsaturated impurities, making them easier to separate by distillation.[5]

Issue 3: I am experiencing emulsion formation during the aqueous work-up.

  • Probable Cause: Formation of a stable mixture of the organic and aqueous layers, which is common with halogenated solvents.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]

    • Allow the separatory funnel to stand for an extended period to allow for slow separation.

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Data Presentation

The following table summarizes the common impurities of this compound and the recommended purification methods.

ImpurityTypical SourceRecommended Removal MethodExpected Purity after Removal
1-Bromo-2-chlorocyclobutaneSynthesis ByproductFractional Distillation>98%
1-Bromo-3-chlorocyclobutaneSynthesis ByproductFractional Distillation>98%
Polyhalogenated CyclobutanesSynthesis ByproductFractional Distillation>99%
Ring-Opened ByproductsSynthesis ByproductChemical Treatment followed by Fractional Distillation>98%
Residual SolventsPurification ProcessFractional Distillation>99.5%
WaterIncomplete DryingDrying with MgSO₄ or CaSO₄ followed by Distillation<0.1%
Elemental BromineExcess ReagentAqueous wash with NaHSO₃ or Na₂S₂O₃Not detectable

Experimental Protocols

Protocol 1: General Aqueous Work-up

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • An equal volume of water.

    • An equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acids.

    • An equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution to remove excess bromine (if the solution is colored).

    • An equal volume of brine to aid separation and remove excess water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter to remove the drying agent. The crude product is now ready for purification by fractional distillation.

Protocol 2: Purification by Fractional Distillation

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Add the dried crude this compound to the round-bottom flask with a magnetic stir bar or boiling chips.

  • If performing a vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.

  • Begin heating the flask gently.

  • Collect and discard any initial low-boiling fractions (forerun), which will likely contain residual solvents.

  • Slowly increase the temperature and collect the fraction that distills at the expected boiling point of this compound. The boiling point is approximately 151-153 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.

  • Monitor the purity of the collected fractions by GC-MS.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_decision Quality Control cluster_end Finish start Crude This compound aqueous_workup Aqueous Work-up (Wash with H₂O, NaHCO₃, NaHSO₃) start->aqueous_workup gcms_analysis GC-MS Analysis purity_check Purity > 98%? gcms_analysis->purity_check fractional_distillation Fractional Distillation (Atmospheric or Vacuum) aqueous_workup->fractional_distillation fractional_distillation->gcms_analysis pure_product Pure Product purity_check->pure_product Yes reanalyze Re-analyze purity_check->reanalyze No reanalyze->fractional_distillation

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 1-bromo-1-chlorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction mechanisms for nucleophilic substitution on this compound?

A1: The primary competing mechanisms are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The strained cyclobutane (B1203170) ring and the presence of two halogens on the same carbon atom make the reaction conditions crucial in determining which pathway predominates.

Q2: Which halogen is the better leaving group, bromine or chlorine?

A2: Bromine is a better leaving group than chlorine because the bromide ion (Br-) is a weaker base and more stable in solution than the chloride ion (Cl-). Therefore, nucleophilic substitution will preferentially replace the bromine atom.

Q3: How does the choice of nucleophile affect the reaction mechanism?

A3: Strong, unhindered nucleophiles (e.g., N3⁻, CN⁻) tend to favor the SN2 pathway, as they can readily perform a backside attack on the electrophilic carbon. Weaker or bulkier nucleophiles may favor an SN1 pathway, especially if the reaction conditions promote the formation of a carbocation intermediate.

Q4: What role does the solvent play in these reactions?

A4: The solvent has a significant impact on the reaction mechanism.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.

  • Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions. They can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.

Q5: What are the most common side reactions to anticipate?

A5: The most common side reactions include:

  • Elimination (E1 and E2): Formation of 1-chloro-cyclobutene, particularly with strong, sterically hindered bases or at elevated temperatures.

  • Ring-opening: Under certain conditions, the strained cyclobutane ring can undergo rearrangement or opening, especially if a carbocation intermediate is formed (SN1 conditions).

  • Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of 1-chloro-cyclobutanol.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Nucleophile Reactivity - For SN2 reactions, ensure you are using a strong nucleophile. - If using a weak nucleophile, consider switching to conditions that favor an SN1 reaction (polar protic solvent).
Inappropriate Solvent - For SN2 reactions with anionic nucleophiles, switch to a polar aprotic solvent (e.g., DMF, DMSO). - Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Reaction Temperature Too Low - Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and the appearance of side products by TLC or GC-MS.
Steric Hindrance - While the secondary carbon of cyclobutane is somewhat hindered, very bulky nucleophiles may react slowly. Consider using a less hindered nucleophile if possible.
Leaving Group Inactivity - While bromine is a good leaving group, ensure the starting material is pure and has not degraded.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Mixture of SN1 and SN2 Pathways - To favor SN2: Use a high concentration of a strong nucleophile and a polar aprotic solvent. - To favor SN1: Use a dilute solution of a weak nucleophile in a polar protic solvent.
Presence of Elimination Products - Use a less basic nucleophile if possible. - Lower the reaction temperature. - Avoid strongly basic and sterically hindered reagents.
Ring Rearrangement or Opening - This suggests the formation of a carbocation. To suppress this, use conditions that favor the SN2 mechanism (strong nucleophile, polar aprotic solvent).
Hydrolysis from Water Contamination - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical, plausible reaction conditions for the nucleophilic substitution on this compound with common nucleophiles. Note: These are starting points and may require optimization.

Nucleophile Reagent Solvent Temperature (°C) Time (h) Predominant Mechanism Expected Product Anticipated Yield Range
Azide (B81097)Sodium Azide (NaN₃)DMF25 - 5012 - 24SN21-Azido-1-chlorocyclobutane70-90%
CyanidePotassium Cyanide (KCN)Ethanol/Water70 - 80 (Reflux)6 - 12SN1/SN2 Mix1-Chloro-1-cyanocyclobutane50-70%
Hydroxide (B78521)Sodium Hydroxide (NaOH)Water/THF25 - 604 - 8SN11-Chloro-cyclobutanol40-60%

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-1-chlorocyclobutane (SN2 Pathway)
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (5 mL per 1 mmol of substrate).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-Chloro-cyclobutanol (SN1 Pathway)
  • Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (10 mL total per 1 mmol of substrate).

  • Reagent Addition: Add sodium hydroxide (1.2 eq) dissolved in a minimal amount of water.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 50-60°C to increase the rate. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. The product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve this compound in appropriate solvent add_reagent Add Nucleophile setup->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography/Distillation) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_yield start Low Product Yield check_nucleophile Is the nucleophile strong enough for SN2? start->check_nucleophile check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes solution_sn1 Switch to SN1 conditions (polar protic solvent) check_nucleophile->solution_sn1 No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution_aprotic Use polar aprotic solvent (DMF, DMSO) check_solvent->solution_aprotic No solution_temp Increase temperature incrementally check_temp->solution_temp No

Caption: Troubleshooting guide for low product yield.

Technical Support Center: Troubleshooting Low Yields in Wurtz Reactions of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Wurtz reaction of 1-bromo-1-chlorocyclobutane. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a Wurtz reaction with this compound?

The intended product of an intermolecular Wurtz reaction with this compound is the symmetrical dimer, bi(1-chlorocyclobutyl). However, due to the nature of the Wurtz reaction and the secondary halide nature of the substrate, a mixture of products is often obtained, and yields of the desired dimer are frequently low.[1][2]

Q2: Why are the yields of my Wurtz reaction with this compound consistently low?

Low yields in Wurtz reactions, especially with secondary alkyl halides, are a common issue.[1][2] Several factors can contribute to this:

  • Side Reactions: The Wurtz reaction is prone to various side reactions that compete with the desired coupling.[1] For a gem-dihalide like this compound, these can be significant.

  • Steric Hindrance: The carbon atom bearing the halogens is a secondary carbon within a cyclic system, which can sterically hinder the coupling reaction.

  • Reaction Conditions: The Wurtz reaction is highly sensitive to reaction conditions. The purity of reagents and solvents, the nature of the metal, and the reaction temperature all play a crucial role.

Q3: What are the most common side reactions to consider?

The primary side reactions that can lead to low yields of the desired dimer include:

  • Elimination Reactions: The reaction can proceed through an elimination pathway to form cyclobutene. This is a common side reaction for secondary and tertiary alkyl halides in Wurtz reactions.

  • Alkyne Formation: It has been noted that gem-dihalides can be converted to alkynes under Wurtz conditions.[3] In the case of this compound, this could potentially lead to the highly strained and reactive cyclobutyne, which would likely polymerize or react further.

  • Reaction with Solvent: The highly reactive organosodium intermediate can react with certain solvents, especially those with abstractable protons.

Troubleshooting Guide

Problem: My reaction is yielding a complex mixture of products with very little of the desired dimer.

Possible Cause Troubleshooting Step Rationale
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.The organosodium intermediates in the Wurtz reaction are highly basic and will be quenched by any moisture, leading to the formation of monochlorocyclobutane and other byproducts.
Impure Sodium Use freshly cut sodium metal to ensure a clean, reactive surface. Alternatively, use a sodium dispersion for a higher surface area and reactivity.[1]An oxide layer on the sodium can reduce its reactivity and lead to inconsistent results.
Inappropriate Solvent Use a high-boiling, non-reactive solvent such as dioxane or xylene.These solvents allow for the higher temperatures that can be necessary for the reaction to proceed and are less likely to react with the intermediates. Diethyl ether, while common, has a low boiling point.
Side Reactions Favored Modify the reaction temperature. Running the reaction at a lower temperature may favor the coupling reaction over elimination, although this may also slow down the overall reaction rate.The activation energy for elimination reactions can sometimes be lower than for the desired coupling, and temperature can influence the product distribution.

Problem: The reaction is not proceeding, and I am recovering my starting material.

Possible Cause Troubleshooting Step Rationale
Insufficiently Activated Sodium Increase the surface area of the sodium by using a dispersion or by vigorously stirring molten sodium in a high-boiling solvent like dioxane.[3]The reaction occurs on the surface of the sodium metal, so a higher surface area increases the reaction rate.
Incorrect Halogen Reactivity The C-Br bond is more reactive than the C-Cl bond.[1] The reaction should initiate at the bromine position. If no reaction is observed, consider that the subsequent steps may be too slow under the current conditions.The order of reactivity for halogens in the Wurtz reaction is I > Br > Cl.
Low Reaction Temperature Consider increasing the reaction temperature by using a higher-boiling solvent. The Wurtz reaction is often carried out at the reflux temperature of the solvent.[3]Higher temperatures can overcome the activation energy barrier for the reaction.

Experimental Protocols

Baseline Protocol for Intermolecular Wurtz Coupling of a Secondary Halide (Adapted for this compound)

  • Materials:

    • This compound

    • Sodium metal, cut into small pieces or as a dispersion

    • Anhydrous dioxane (distilled from sodium/benzophenone)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

    • To the flask, add anhydrous dioxane and the sodium metal.

    • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

    • Dissolve the this compound in anhydrous dioxane and add it to the dropping funnel.

    • Add the solution of the dihalide dropwise to the refluxing sodium suspension over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully quench the excess sodium with a suitable alcohol (e.g., isopropanol (B130326) or ethanol) followed by water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the product by distillation or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

Wurtz_Reaction_Pathways A This compound + Na B Desired Dimer (bi(1-chlorocyclobutyl)) A->B Intermolecular Coupling C Elimination Product (Cyclobutene) A->C Side Reaction 1 D Alkyne Formation (Cyclobutyne/Polymer) A->D Side Reaction 2 E Quenched Product (Monochlorocyclobutane) A->E Reaction with H2O Troubleshooting_Wurtz start Low Yield in Wurtz Reaction q1 Complex Mixture or Unreacted Starting Material? start->q1 a1 Complex Mixture q1->a1 Yes a2 Unreacted Starting Material q1->a2 No sol1 Check for Moisture (Dry Glassware/Solvents) a1->sol1 sol2 Optimize Temperature (Lower to reduce side reactions) a1->sol2 sol3 Increase Sodium Surface Area (Dispersion/Stirring) a2->sol3 sol4 Increase Temperature (Higher boiling solvent) a2->sol4

References

Navigating Reactivity: A Technical Guide to Preventing Elimination Side Reactions with 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Our Technical Support Center has compiled this comprehensive guide to assist researchers, scientists, and drug development professionals in mitigating elimination side reactions when working with the versatile building block, 1-bromo-1-chlorocyclobutane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to promote successful substitution reactions.

The unique structural features of this compound, specifically the geminal dihalide on a strained cyclobutane (B1203170) ring, present a delicate balance between substitution (S(_N)) and elimination (E) pathways. Understanding and controlling these pathways is critical for achieving desired synthetic outcomes.

Troubleshooting Guide: Minimizing Elimination

Researchers often encounter the formation of undesired elimination byproducts, such as 1-chlorocyclobutene (B15490793) or 1-bromocyclobutene. This guide provides a systematic approach to troubleshooting and minimizing these side reactions.

IssuePotential CauseRecommended Solution
High percentage of elimination product High Reaction Temperature: Elevated temperatures thermodynamically favor elimination over substitution.Maintain the lowest effective temperature for the substitution reaction to proceed at a reasonable rate. Start with cooled conditions (e.g., 0 °C) and slowly warm to room temperature if necessary.
Strong, Sterically Hindered Base/Nucleophile: Bulky bases preferentially abstract a proton, leading to elimination.Utilize a less sterically hindered, "soft" nucleophile. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles that are not strongly basic.
Protic Solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially promoting E1 pathways through stabilization of any carbocationic intermediate.Employ a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (B52724) (MeCN). These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive for S(_N)2 attack.
Low or no reaction Insufficient Temperature: While high temperatures are to be avoided, the reaction may require a certain activation energy.If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while carefully monitoring the product distribution by TLC or GC-MS.
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the halide from the sterically demanding cyclobutane ring.Select a stronger, less basic nucleophile. If possible, consider using the corresponding sodium or potassium salt of the nucleophile to enhance its reactivity.
Formation of multiple products Mixed S(_N)1/S(_N)2/E1/E2 Pathways: The reaction conditions may be promoting a mixture of reaction mechanisms.To favor the S(_N)2 pathway, use a high concentration of a good, non-basic nucleophile in a polar aprotic solvent at a low to moderate temperature.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions?

A1: The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) plays a crucial role.[1][2] Elimination reactions, which lead to the formation of a more planar cyclobutene (B1205218) ring, can partially alleviate this strain. The bond angles in cyclobutane are compressed to about 90° from the ideal 109.5° for sp³ hybridized carbons, making the system energetically eager to adopt a conformation with sp² hybridized carbons that prefer 120° bond angles.[1][3]

Q2: Which halogen is preferentially substituted, bromine or chlorine?

A2: Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. Therefore, nucleophilic substitution will preferentially displace the bromine atom.

Q3: What is the ideal solvent for substitution reactions with this compound?

A3: Polar aprotic solvents are highly recommended. Solvents like DMF, DMSO, and acetonitrile enhance the rate of S(_N)2 reactions by effectively solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated and thus more reactive. Protic solvents, such as water and alcohols, should generally be avoided as they can form hydrogen bonds with the nucleophile, reducing its reactivity.

Q4: How does temperature influence the product ratio of substitution vs. elimination?

A4: Higher temperatures generally favor elimination reactions. Elimination reactions often have a higher activation energy but are also more entropically favored (more molecules are produced). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more spontaneous.

Q5: Can I use a strong base like potassium tert-butoxide to deprotonate a nucleophile for this reaction?

A5: It is highly discouraged if substitution is the desired outcome. Potassium tert-butoxide is a strong, sterically hindered base that will almost certainly lead to a high yield of the elimination product. It is more likely to abstract a proton from a beta-carbon on the cyclobutane ring than to act as a nucleophile itself or to deprotonate a weaker nucleophile without also promoting elimination.

Experimental Protocols

The following are generalized protocols for performing nucleophilic substitution reactions on this compound, designed to favor the substitution product.

Protocol 1: Synthesis of 1-Azido-1-chlorocyclobutane

Objective: To synthesize 1-azido-1-chlorocyclobutane via an S(_N)2 reaction, minimizing the formation of cyclobutene byproducts.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 1-Chloro-1-cyanocyclobutane

Objective: To synthesize 1-chloro-1-cyanocyclobutane, emphasizing conditions that favor substitution.

Materials:

  • This compound

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Acetone, anhydrous

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • EXTREME CAUTION: All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit readily available.

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium cyanide (1.2 eq) in anhydrous acetone.

  • Add this compound (1.0 eq) to the suspension.

  • Stir the reaction mixture at a controlled temperature, starting at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied. Monitor the reaction progress closely.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted sodium cyanide and the precipitated sodium bromide.

  • Carefully concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizing Reaction Control

To further aid in understanding the factors that control the reaction pathway, the following diagrams illustrate the key decision points for favoring substitution over elimination.

Substitution_vs_Elimination cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Start This compound + Nucleophile/Base Temp Temperature Start->Temp Solvent Solvent Start->Solvent Base Nucleophile/ Base Strength Start->Base SN2 SN2 (Substitution) Temp->SN2 Low Temp E2 E2 (Elimination) Temp->E2 High Temp Solvent->SN2 Polar Aprotic (e.g., DMF, DMSO) Solvent->E2 Protic or Non-polar Base->SN2 Good Nucleophile, Weak Base (e.g., N3-, CN-) Base->E2 Strong, Sterically Hindered Base (e.g., t-BuOK) Product_Sub Product_Sub SN2->Product_Sub Desired Product: 1-Substituted-1-chlorocyclobutane Product_Elim Product_Elim E2->Product_Elim Side Product: 1-Chlorocyclobutene

Caption: Decision workflow for favoring substitution over elimination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve this compound in polar aprotic solvent (e.g., DMF) B Add nucleophile (e.g., NaN3) under inert atmosphere A->B C Stir at controlled low temperature (e.g., 0 °C to RT) B->C D Monitor reaction progress (TLC, GC-MS) C->D E Quench reaction and perform aqueous work-up D->E F Dry organic layer and remove solvent E->F G Purify by column chromatography or distillation F->G

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Monitoring the Purity of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical techniques for monitoring the purity of 1-Bromo-1-chlorocyclobutane. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis.

Analytical Techniques Overview

The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is highly effective for separating volatile impurities and providing structural information based on mass fragmentation patterns. NMR spectroscopy offers detailed structural elucidation and can be used for quantitative analysis to determine the absolute purity of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for purity assessment of this compound.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Vortex the solution to ensure it is thoroughly mixed.

2. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent[1]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[1]
Inlet Temperature 250°C[1]
Injection Volume 1 µL (splitless mode)[1]
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[1]
Carrier Gas Helium at a constant flow of 1 mL/min[1]
Mass Spectrometer Agilent 5977B GC/MSD or equivalent[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 40-350[1]
Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[1] Key mass-to-charge ratios (m/z) for this compound include 89 (top peak), 142, and 140.[2]

Troubleshooting Guide: GC-MS

This section addresses common problems encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shapes, such as tailing or fronting?

A1: Peak shape issues can arise from several factors:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the inlet liner or at the head of the column, causing peak tailing.[3] Solution: Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Solution: Dilute your sample.

  • Improper Column Installation: An incorrectly installed column can disrupt the sample band introduction. Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet.[4]

  • Solvent Mismatch: In splitless injection, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak splitting. Solution: Ensure the solvent polarity matches the stationary phase chemistry.[4]

Q2: My chromatogram shows no peaks, or the peaks are much smaller than expected.

A2: This could be due to several reasons:

  • Syringe Issues: The syringe may be defective or plugged. Solution: Try a new or proven syringe.[5]

  • System Leaks: A leak at the inlet or in the carrier gas flow path can prevent the sample from reaching the detector. Poor peak shapes often accompany major leaks. Solution: Find and repair any leaks and adjust gas flows.[5]

  • Incorrect Injection Parameters: An injector temperature that is too low for the analyte's volatility can result in poor sample transfer. Solution: Increase the injector and/or column temperature.[5]

  • Broken Column: A break in the column will prevent the sample from reaching the detector. Solution: Visually inspect the column for breaks.

Q3: I am observing unexpected peaks (ghost peaks) in my chromatogram.

A3: Ghost peaks are typically caused by contamination.

  • Septum Bleed: Over-tightening the septum nut can cause pieces of the septum to enter the inlet. Solution: Replace the septum and avoid over-tightening.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. Solution: Implement a thorough wash sequence for the syringe between injections.

  • Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks. Solution: Ensure high-purity carrier gas and check for leaks in the gas lines.

Q4: The baseline in my chromatogram is noisy or drifting.

A4: Baseline instability can be caused by:

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline. Solution: Condition the column as recommended by the manufacturer. Ensure the operating temperature does not exceed the column's maximum limit.

  • Contamination: Contamination in the injector, column, or detector can lead to a noisy baseline. Solution: Clean the injector and detector. If the column is contaminated, you may need to bake it out at a high temperature or trim the inlet end.

  • Gas Leaks: Leaks in the system can introduce air and moisture, leading to a noisy baseline. Solution: Perform a leak check of the entire system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules and can be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring NMR spectra for purity analysis is as follows:

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For ¹³C NMR, a more concentrated solution is often required.

  • Filter the sample through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

  • For quantitative NMR (qNMR), accurately weigh a known amount of a certified internal standard into the NMR tube with the sample.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • For qNMR, ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is used to allow for complete magnetization recovery between pulses, which is crucial for accurate integration.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • For purity assessment, integrate the signals corresponding to the analyte and any visible impurities. The relative purity can be determined from the integral ratios.

  • For qNMR, the absolute purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard.[6]

Troubleshooting Guide: NMR

This section addresses common issues encountered during NMR analysis.

Q1: Why are the peaks in my NMR spectrum broad?

A1: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Solution: Carefully shim the spectrometer for each sample.

  • Particulate Matter: Undissolved solids in the sample can disrupt the magnetic field homogeneity. Solution: Ensure your sample is fully dissolved and filtered before analysis.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. Solution: Purify the sample to remove these impurities.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to broader lines. Solution: Dilute the sample.

Q2: I see unexpected signals in my ¹H NMR spectrum.

A2: Extraneous signals can originate from:

  • Residual Solvents: The deuterated solvent will always contain a small amount of its non-deuterated counterpart. Solution: Identify the residual solvent peak based on its known chemical shift.

  • Water: The presence of water is common in non-dried deuterated solvents. Solution: Use a freshly opened bottle of deuterated solvent or dry the solvent with molecular sieves.

  • Grease: Contamination from stopcock grease can introduce broad signals. Solution: Be careful during sample preparation and workup to avoid introducing grease.

  • Impurities: The unexpected signals may be from impurities in your sample. Solution: Compare the spectrum to a reference spectrum of pure this compound if available. Use 2D NMR techniques to help identify the structures of the impurities.

Q3: The integration of my peaks is not accurate for quantitative analysis.

A3: Inaccurate integration in qNMR can result from:

  • Incomplete Relaxation: If the relaxation delay is too short, signals with longer T1 relaxation times will not fully recover, leading to lower integral values. Solution: Use a longer relaxation delay (D1), typically 5 times the longest T1 of any signal of interest.

  • Poor Baseline: An uneven baseline will lead to integration errors. Solution: Apply a proper baseline correction to the spectrum before integration.

  • Signal Overlap: If the signals of the analyte and the internal standard (or impurities) overlap, accurate integration is not possible. Solution: Choose an internal standard with signals that are well-resolved from the analyte signals. You may need to use a higher field NMR spectrometer to achieve better signal dispersion.

Potential Impurities in this compound

The synthesis of this compound can result in several potential impurities, including:

Data Summary

GC-MS Data for this compound:

PropertyValue
Molecular FormulaC₄H₆BrCl
Molecular Weight169.45 g/mol [2]
Key m/z Fragments89 (base peak), 142, 140[2]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation in Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic cluster_instrument Instrument Checks cluster_method Method Parameters cluster_sample Sample Preparation problem Chromatographic Problem (e.g., Peak Tailing) check_column Inspect Column (Cut, Installation) problem->check_column check_inlet Check Inlet (Liner, Septum) problem->check_inlet check_leaks Leak Check problem->check_leaks check_temp Verify Temperatures (Inlet, Oven) problem->check_temp check_flow Confirm Flow Rates problem->check_flow check_conc Check Concentration problem->check_conc check_solvent Verify Solvent problem->check_solvent solution Problem Resolved check_column->solution check_inlet->solution check_leaks->solution check_temp->solution check_flow->solution check_conc->solution check_solvent->solution

Caption: A logical approach to troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-1-chlorocyclobutane and 1,1-dibromocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of 1-bromo-1-chlorocyclobutane and 1,1-dibromocyclobutane (B14685843) is primarily dictated by the nature of the halogen atoms and the inherent strain of the cyclobutane (B1203170) ring. In nucleophilic substitution and elimination reactions, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, 1,1-dibromocyclobutane is anticipated to exhibit greater overall reactivity. In this compound, the bromine atom is expected to be displaced preferentially. The strained four-membered ring influences the preferred reaction pathways, with both substitution (S N 1 and S N 2) and elimination (E1 and E2) mechanisms being plausible depending on the reaction conditions.

Data Presentation

The following tables summarize the key physical properties and predicted relative reactivity of the two compounds.

Table 1: Physical Properties

PropertyThis compound1,1-Dibromocyclobutane
Molecular Formula C₄H₆BrClC₄H₆Br₂
Molecular Weight 169.45 g/mol 213.90 g/mol
Boiling Point ~152 °C (predicted)~168 °C (predicted)
Density ~1.7 g/cm³ (predicted)~2.0 g/cm³ (predicted)

Table 2: Predicted Relative Reactivity in Nucleophilic Substitution (S N 1/S N 2)

FeatureThis compound1,1-DibromocyclobutaneRationale
Overall Rate SlowerFasterTwo bromine atoms provide two good leaving groups.
Leaving Group Preference Bromide > ChlorideBromideBromide is a better leaving group than chloride.
Carbocation Stability (S N 1) α-chloro carbocationα-bromo carbocationHalogens can stabilize adjacent carbocations through resonance, with bromine being slightly better at this than chlorine.

Table 3: Predicted Product Distribution in Elimination Reactions (E1/E2)

ConditionThis compound1,1-DibromocyclobutaneExpected Major Product(s)
Strong, non-bulky base 1-Bromocyclobutene, 1-Chlorocyclobutene1-BromocyclobuteneElimination of HBr is faster than elimination of HCl.
Strong, bulky base 1-Bromocyclobutene, 1-Chlorocyclobutene1-BromocyclobuteneHofmann elimination is less likely due to the cyclic structure.

Theoretical Reactivity Comparison

Nucleophilic Substitution Reactions

Both this compound and 1,1-dibromocyclobutane can undergo nucleophilic substitution through S N 1 and S N 2 pathways.

  • S N 1 Reactivity: The S N 1 mechanism proceeds through a carbocation intermediate. The stability of the tertiary cyclobutyl carbocation is enhanced by the ring strain, which favors a more planar geometry. For this compound, the initial loss of the better leaving group, bromide, would lead to an α-chlorocyclobutyl cation. In the case of 1,1-dibromocyclobutane, an α-bromocyclobutyl cation would be formed. Both halogens can stabilize the adjacent positive charge through resonance, with bromine being slightly more effective due to its greater polarizability. This suggests that the carbocation intermediate from 1,1-dibromocyclobutane may be slightly more stable, potentially leading to a faster S N 1 reaction rate compared to the chloro-analogue.

  • S N 2 Reactivity: The S N 2 mechanism involves a backside attack by the nucleophile. The cyclobutane ring presents some steric hindrance, but S N 2 reactions at a tertiary center are generally disfavored. However, the strained nature of the ring may alter the typical reactivity patterns. The key factor in comparing the two substrates is the leaving group ability. Since bromide is a better leaving group than chloride, the displacement of a bromide ion will be faster. Therefore, 1,1-dibromocyclobutane is expected to be more reactive in S N 2 reactions than this compound. In the latter, the nucleophile will preferentially attack the carbon-bromine bond.

Elimination Reactions

Elimination reactions (E1 and E2) are also expected to be significant pathways for these compounds, leading to the formation of cyclobutene (B1205218) derivatives.

  • E1 Reactivity: Similar to the S N 1 mechanism, the E1 reaction proceeds through a carbocation intermediate. Therefore, the same factors influencing carbocation stability will affect the E1 reaction rate. 1,1-dibromocyclobutane is predicted to undergo E1 elimination more readily than this compound.

  • E2 Reactivity: The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. The rate of the E2 reaction is sensitive to the strength of the base and the nature of the leaving group. Given that bromide is a better leaving group, elimination of HBr will be faster than the elimination of HCl. Consequently, 1,1-dibromocyclobutane should be more reactive in E2 reactions. For this compound, the formation of 1-bromocyclobutene is expected to be the major pathway when one equivalent of a strong base is used.

Experimental Protocols

To obtain quantitative data for a direct comparison of the reactivity of these two compounds, a solvolysis experiment can be performed. The following is a detailed methodology for a comparative solvolysis study.

Objective: To compare the rates of solvolysis of this compound and 1,1-dibromocyclobutane in a mixed solvent system.

Materials:

  • This compound

  • 1,1-Dibromocyclobutane

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator solution

  • Constant temperature water bath

  • Test tubes, pipettes, burette, and stopwatch

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of 80:20 (v/v) ethanol-water solvent.

  • Reaction Setup:

    • For each compound, prepare a set of at least five test tubes.

    • To each test tube, add 5.0 mL of the 80:20 ethanol-water solvent.

    • Add 2-3 drops of phenolphthalein indicator to each test tube.

    • Place the test tubes in a constant temperature water bath set to a desired temperature (e.g., 50 °C) and allow them to equilibrate for at least 10 minutes.

  • Initiation of Reaction:

    • Add a precise amount (e.g., 0.1 mmol) of either this compound or 1,1-dibromocyclobutane to the first test tube.

    • Start the stopwatch immediately upon addition.

    • Thoroughly mix the contents of the test tube.

  • Titration:

    • The solvolysis reaction will produce HBr and/or HCl, which will neutralize the added NaOH and eventually cause the pink color of the indicator to fade.

    • As the reaction proceeds, periodically add a known, small volume of the standardized NaOH solution from a burette to maintain the pink color.

    • Record the total volume of NaOH added at various time intervals.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the amount of H⁺ produced (calculated from the volume of NaOH added) versus time.

    • The initial rate can be determined from the slope of the curve at t=0.

    • Assuming pseudo-first-order kinetics, the rate constant (k) can be calculated from the integrated rate law: ln([R-X]₀/[R-X]t) = kt.

    • Compare the calculated rate constants for the two compounds to determine their relative reactivity under the same conditions.

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

SN1_Pathway Substrate This compound or 1,1-Dibromocyclobutane Carbocation Cyclobutyl Carbocation Intermediate Substrate->Carbocation Loss of Leaving Group (rate-determining) Product Substitution Product Carbocation->Product Nucleophilic Attack SN2_Pathway Reactants Substrate + Nucleophile TransitionState Pentacoordinate Transition State Reactants->TransitionState Concerted Attack Product Substitution Product (Inversion of stereochemistry) TransitionState->Product E1_Pathway Substrate This compound or 1,1-Dibromocyclobutane Carbocation Cyclobutyl Carbocation Intermediate Substrate->Carbocation Loss of Leaving Group (rate-determining) Product Elimination Product (Cyclobutene derivative) Carbocation->Product Deprotonation by Base E2_Pathway Reactants Substrate + Base TransitionState Concerted Transition State Reactants->TransitionState Concerted Proton Abstraction and Leaving Group Departure Product Elimination Product (Cyclobutene derivative) TransitionState->Product

A Comparative Guide to the Reactivity of 1-Bromo-1-chlorocyclobutane and Other Dihalocycloalkanes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Dihalocycloalkanes are versatile intermediates, and their reactivity can be subtly tuned by the choice of halogen atoms. This guide provides a comparative analysis of 1-bromo-1-chlorocyclobutane against other dihalocycloalkanes, such as 1,1-dibromocyclobutane (B14685843) and 1,1-dichlorocyclobutane (B75226), with a focus on their application in common synthetic transformations.

Executive Summary

The primary determinant of reactivity among dihalocycloalkanes is the nature of the carbon-halogen bond. The C-Br bond is weaker and bromine is a better leaving group than chlorine. Consequently, this compound offers a nuanced reactivity profile compared to its symmetrical counterparts. In reactions involving the cleavage of a carbon-halogen bond, such as nucleophilic substitution or metal-halogen exchange, the C-Br bond in this compound is expected to react preferentially. This differential reactivity allows for sequential functionalization, making it a valuable substrate for introducing two different substituents at the same carbon atom. In contrast, 1,1-dibromocyclobutane is generally more reactive, while 1,1-dichlorocyclobutane is less reactive in reactions where the carbon-halogen bond is broken in the rate-determining step.

Comparative Reactivity in Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organic synthesis for the generation of organometallic reagents. The reaction of dihalocycloalkanes with organolithium reagents, such as n-butyllithium, is a common method to generate cyclobutylidene precursors or to introduce a nucleophilic cyclobutyl moiety.

The reactivity in this transformation is directly related to the halogen being displaced. The order of reactivity for halogens in lithium-halogen exchange is I > Br > Cl > F. Therefore, this compound is expected to undergo selective bromine-lithium exchange, leaving the chlorine atom intact. This allows for the formation of a 1-chloro-1-lithiocyclobutane intermediate, which can then be trapped with an electrophile. Subsequent modification of the C-Cl bond can then be pursued.

Quantitative Data Summary
DihalocycloalkaneExpected Major Intermediate with 1 eq. n-BuLiExpected Relative Rate of First LithiationPotential for Selective Monofunctionalization
This compound1-Chloro-1-lithiocyclobutaneIntermediateHigh
1,1-Dibromocyclobutane1-Bromo-1-lithiocyclobutaneFastModerate
1,1-Dichlorocyclobutane1-Chloro-1-lithiocyclobutaneSlowHigh (due to low reactivity)

Experimental Protocols

The following are representative experimental protocols for the metal-halogen exchange reaction of a dihalocycloalkane with n-butyllithium. These are generalized procedures and may require optimization for specific substrates and scales.

Experimental Protocol: Selective Bromine-Lithium Exchange of this compound

Objective: To generate 1-chloro-1-lithiocyclobutane and trap it with an electrophile (e.g., benzaldehyde).

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with this compound (1.0 eq.) dissolved in anhydrous diethyl ether under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.0 eq.) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • A solution of benzaldehyde (1.1 eq.) in anhydrous diethyl ether is added dropwise at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield (1-chlorocyclobutyl)(phenyl)methanol.

Experimental Protocol: Lithiation of 1,1-Dibromocyclobutane

Objective: To generate 1-bromo-1-lithiocyclobutane and trap it with an electrophile.

Procedure: The procedure is similar to the one described for this compound. Due to the higher reactivity of the C-Br bond, the addition of n-butyllithium should be performed with careful temperature control to minimize side reactions, such as the formation of the dialkylated product or elimination. The use of a single equivalent of n-butyllithium is crucial for achieving mono-functionalization.

Mandatory Visualizations

Reaction_Pathway cluster_BrCl This compound cluster_BrBr 1,1-Dibromocyclobutane BrCl This compound LiCl 1-Chloro-1-lithiocyclobutane BrCl->LiCl  + n-BuLi - n-BuBr Product_BrCl Monofunctionalized Product LiCl->Product_BrCl  + Electrophile (E+) BrBr 1,1-Dibromocyclobutane LiBr 1-Bromo-1-lithiocyclobutane BrBr->LiBr  + n-BuLi - n-BuBr Product_BrBr Monofunctionalized Product LiBr->Product_BrBr  + Electrophile (E+) Experimental_Workflow Start Dissolve Dihalocycloalkane in Anhydrous Ether Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-Butyllithium (1.0 eq.) Cool->Add_nBuLi Stir1 Stir for 1-2 h at -78 °C Add_nBuLi->Stir1 Add_E Add Electrophile Stir1->Add_E Stir2 Stir for 2-4 h at -78 °C Add_E->Stir2 Quench Quench with aq. NH4Cl Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification Workup->Purify Product Isolated Product Purify->Product

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-1-chlorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic techniques used to confirm the structure of 1-bromo-1-chlorocyclobutane and its derivatives. By presenting experimental data from analogous compounds and established spectroscopic principles, this document serves as a practical resource for the structural elucidation of novel halogenated cyclobutanes.

Introduction

The precise structural confirmation of halogenated organic molecules is a critical step in synthetic chemistry and drug development. This compound, a functionalized four-membered ring, presents a unique spectroscopic challenge due to the presence of two different halogen atoms on the same carbon. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification of this class of compounds. We will compare the expected and observed spectral data of this compound with its monosubstituted analogs, bromocyclobutane (B1266235) and chlorocyclobutane, to highlight the key distinguishing features.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)
This compound -CH₂- (α to C-X₂)~2.8 - 3.2
-CH₂- (β to C-X₂)~2.2 - 2.6
Bromocyclobutane -CH(Br)-~4.51
-CH₂- (α to CHBr)~2.51 - 2.60
-CH₂- (β to CHBr)~1.87 - 2.08
Chlorocyclobutane -CH(Cl)-~4.4
-CH₂- (α to CHCl)~2.4 - 2.6
-CH₂- (β to CHCl)~1.8 - 2.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbonPredicted/Observed Chemical Shift (δ, ppm)
This compound -C(Br)(Cl)-~70 - 80
-CH₂- (α to C-X₂)~35 - 45
-CH₂- (β to C-X₂)~15 - 25
Bromocyclobutane -CH(Br)-~45.5
-CH₂- (α to CHBr)~32.5
-CH₂- (β to CHBr)~12.8
Chlorocyclobutane -CH(Cl)-~57.2
-CH₂- (α to CHCl)~32.1
-CH₂- (β to CHCl)~12.8

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)Isotopic Pattern
This compound 168/170/172[M-Br]⁺, [M-Cl]⁺, [C₄H₆]⁺M⁺:(M+2)⁺:(M+4)⁺ ratio of approx. 3:4:1
Bromocyclobutane 134/136[M-Br]⁺ (55), [C₃H₅]⁺ (41)M⁺:(M+2)⁺ ratio of approx. 1:1[1]
Chlorocyclobutane 90/92[M-Cl]⁺ (55), [C₃H₅]⁺ (41)M⁺:(M+2)⁺ ratio of approx. 3:1

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Bond Vibration
This compound ~2850-3000, ~1450, ~700-800, ~600-700C-H stretch, CH₂ scissoring, C-Cl stretch, C-Br stretch
Bromocyclobutane ~2850-3000, ~1450, ~600-700C-H stretch, CH₂ scissoring, C-Br stretch[2][3][4][5][6]
Chlorocyclobutane ~2850-3000, ~1450, ~700-800C-H stretch, CH₂ scissoring, C-Cl stretch[7][8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the spectrum with a line broadening of 1-2 Hz.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of pure compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis:

    • Acquire a full scan mass spectrum from m/z 35 to 300.

    • Identify the molecular ion peak and observe the characteristic isotopic pattern for the presence of bromine and chlorine.

    • Analyze the fragmentation pattern to identify key structural motifs. The fragmentation of cyclobutane (B1203170) rings often involves the loss of ethene.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Acquisition:

    • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Scan range: 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for C-H, C-Cl, and C-Br stretching and bending vibrations.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a this compound derivative.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesized Product Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Analysis Analyze Molecular Ion & Isotopic Pattern (Br/Cl) MS->MS_Analysis IR_Analysis Identify Functional Groups (C-Br, C-Cl bonds) IR->IR_Analysis NMR_Analysis Determine Connectivity & Chemical Environment NMR->NMR_Analysis Structure_Confirmation Structure Confirmed MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: A logical workflow for the structural confirmation of this compound derivatives.

Conclusion

The structural elucidation of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus. Mass spectrometry is particularly powerful for confirming the presence of both bromine and chlorine through the characteristic isotopic patterns of the molecular ion. Infrared spectroscopy serves to identify the presence of the carbon-halogen bonds. By comparing the spectral data of the target molecule with those of its monosubstituted analogs, researchers can confidently assign the structure of these complex halogenated cyclobutanes.

References

Unraveling the Reactivity of 1-Bromo-1-chlorocyclobutane: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of halogenated cyclobutanes is crucial for designing novel synthetic pathways and predicting molecular stability. This guide provides a comparative analysis of the predicted reaction mechanisms of 1-bromo-1-chlorocyclobutane, supported by computational insights from analogous systems and experimental data from related compounds.

Due to a lack of direct computational studies on this compound, this guide extrapolates from established principles of solvolysis, carbocation rearrangements, and neighboring group participation, drawing comparisons with computationally and experimentally studied haloalkanes. The inherent ring strain and the presence of two different halogens on the same carbon atom in this compound suggest a rich and complex reactivity profile, primarily centered around the formation and fate of a cyclobutyl carbocation.

Predicted Reaction Mechanisms: A Fork in the Road

The reaction pathways of this compound are expected to be dominated by unimolecular (SN1) processes, given the tertiary nature of the substituted carbon and the potential for carbocation formation. The significant difference in the leaving group ability of bromide and chloride ions is the primary determinant for the initial step of the reaction. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide the superior leaving group.

Therefore, the initial step in a solvolysis reaction is the heterolytic cleavage of the C-Br bond to form a 1-chloro-cyclobutyl carbocation and a bromide ion. The subsequent fate of this carbocationic intermediate dictates the product distribution and is the central focus of mechanistic investigation.

Two principal competing pathways are anticipated for the 1-chloro-cyclobutyl cation:

  • Nucleophilic Attack: The solvent or another nucleophile can attack the carbocation directly, leading to the substitution product.

  • Carbocation Rearrangement: Due to the inherent instability of the four-membered ring and the electron-withdrawing nature of the chlorine atom, the cyclobutyl cation is prone to rearrangement. The most likely rearrangement is a ring contraction to form a more stable cyclopropylcarbinyl cation. This rearrangement is driven by the relief of ring strain. The resulting cyclopropylcarbinyl cation can then be attacked by a nucleophile to yield rearranged products.

These potential pathways are visualized in the following diagram:

ReactionMechanism Reactant This compound Carbocation 1-Chloro-cyclobutyl Cation Reactant->Carbocation - Br⁻ SubstitutionProduct Substitution Product Carbocation->SubstitutionProduct + Nu⁻ RearrangedCation Cyclopropylcarbinyl Cation Carbocation->RearrangedCation Ring Contraction RearrangedProduct Rearranged Product RearrangedCation->RearrangedProduct + Nu⁻

Figure 1. Proposed reaction pathways for this compound.

Comparative Analysis with Alternative Systems

To quantitatively understand the likely reaction outcomes for this compound, we can compare its predicted behavior with experimental and computational data from analogous systems.

CompoundReaction TypeKey ObservationsRelevance to this compound
1-Bromo-1-methylcyclopentane SolvolysisUndergoes solvolysis via an SN1 mechanism to form a tertiary carbocation.Provides a baseline for the solvolysis rate of a tertiary haloalkane in a five-membered ring system.
1-Bromoadamantane SolvolysisSolvolyzes much slower than its acyclic analog, tert-butyl bromide, due to the rigidity of the bridgehead carbocation.Highlights the significant impact of carbocation geometry and stability on reaction rates. The cyclobutyl cation is also constrained, affecting its stability.
1-Bromobicyclo[1.1.1]pentane SolvolysisSolvolyzes faster than tert-butyl bromide, with exclusive formation of the rearranged product (3-methylenecyclobutanol).[1]Demonstrates the powerful driving force of ring strain relief in small, bicyclic systems, which is also a key factor in cyclobutane (B1203170) chemistry.
1-Bromo-3-chlorocyclobutane Wurtz ReactionIntramolecular reaction with sodium leads to the formation of bicyclo[1.1.0]butane.[2]Shows the preferential reactivity of the C-Br bond over the C-Cl bond in a cyclobutane ring.

Experimental Protocols

While specific experimental data for this compound is scarce, the following general protocols can be adapted to study its reaction mechanisms.

Protocol 1: Solvolysis Kinetics

Objective: To determine the rate of solvolysis and the activation parameters.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 80% ethanol/20% water).

  • Maintain the solution at a constant temperature in a thermostated bath.

  • At regular intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding the aliquot to a cold solvent.

  • Titrate the generated hydrobromic acid with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

  • The rate constant (k) can be calculated from the first-order rate equation: ln([A]t/[A]0) = -kt.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) from the Arrhenius plot.

Protocol 2: Product Analysis

Objective: To identify and quantify the products of the reaction.

Methodology:

  • Allow the reaction of this compound to go to completion under the desired conditions (e.g., solvolysis, reaction with a specific nucleophile).

  • Extract the organic products from the reaction mixture using a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous salt (e.g., MgSO4) and concentrate it under reduced pressure.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components based on their retention times and mass spectra.

  • Quantify the relative amounts of each product from the peak areas in the gas chromatogram.

The logical workflow for investigating the reaction mechanisms is depicted below:

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_reaction Reaction Studies cluster_analysis Analysis cluster_interpretation Mechanistic Interpretation Synthesis Synthesize this compound Purification Purify by Distillation Synthesis->Purification Solvolysis Solvolysis in various solvents Purification->Solvolysis NucleophilicSubstitution Reaction with different nucleophiles Purification->NucleophilicSubstitution Kinetics Kinetic Studies (Titration, HPLC) Solvolysis->Kinetics ProductAnalysis Product Identification (GC-MS, NMR) NucleophilicSubstitution->ProductAnalysis Mechanism Elucidate Reaction Mechanism Kinetics->Mechanism ProductAnalysis->Mechanism

Figure 2. Experimental workflow for studying reaction mechanisms.

Conclusion

The reactivity of this compound presents a compelling case for the interplay of electronic and steric effects in a strained ring system. Based on established chemical principles and comparisons with analogous compounds, its reactions are predicted to proceed through a 1-chloro-cyclobutyl carbocation intermediate. The ultimate product distribution will be a sensitive function of the reaction conditions, particularly the nucleophilicity of the solvent and the temperature, which will influence the competition between direct nucleophilic capture and carbocation rearrangement. Further experimental and computational studies on this specific molecule are warranted to provide a more definitive understanding of its mechanistic landscape.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic behavior of 1-bromo-1-chlorocyclobutane in nucleophilic substitution and elimination reactions. Due to a lack of specific published kinetic data for this compound, this guide will leverage experimental data from closely related compounds, primarily cyclobutyl bromide, to predict and compare its reactivity. The principles and experimental protocols outlined herein are intended to serve as a foundational resource for researchers designing kinetic studies on this and similar halogenated cyclobutanes.

Theoretical Framework: Reactivity of this compound

This compound is a geminal dihalide situated on a strained four-membered ring. Its reactivity is primarily governed by a competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The presence of two halogens on the same carbon, the inherent ring strain of the cyclobutane (B1203170) system, and the nature of the solvent and nucleophile are all critical factors in determining the predominant reaction mechanism and its rate.

Nucleophilic Substitution:

  • S(_N)1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. The departure of a leaving group, preferentially the better leaving group (bromide), would form a secondary carbocation adjacent to a carbon bearing a chlorine atom. The stability of this carbocation is a key factor in the S(_N)1 reaction rate.

  • S(_N)2 Pathway: This bimolecular mechanism involves a backside attack by a nucleophile. The steric hindrance around the reaction center is a major determinant of the S(_N)2 reaction rate.

Elimination Reactions:

  • E1 Pathway: This unimolecular elimination proceeds through the same carbocation intermediate as the S(_N)1 pathway. A weak base can then abstract a proton from an adjacent carbon to form an alkene.

  • E2 Pathway: This bimolecular elimination involves a concerted process where a strong base removes a proton and the leaving group departs simultaneously.

The interplay of these pathways is complex. For instance, polar protic solvents will favor S(_N)1 and E1 mechanisms by stabilizing the carbocation intermediate, while strong, bulky bases will favor the E2 mechanism.

Comparative Kinetic Data: Solvolysis of Cyclobutyl Bromide

To provide a quantitative basis for comparison, the following table summarizes the solvolysis rate constants for cyclobutyl bromide in various solvents, as reported by Kevill and Abduljaber (2000). This data serves as a benchmark for predicting the reactivity of this compound.

SolventTemperature (°C)Rate Constant (k, s⁻¹)
Ethanol (B145695) (100%)55.01.03 x 10⁻⁵
Methanol (100%)55.02.58 x 10⁻⁵
80% Ethanol55.05.20 x 10⁻⁵
60% Ethanol55.01.82 x 10⁻⁴
50% Ethanol55.04.20 x 10⁻⁴
97% TFE55.01.53 x 10⁻⁴
70% TFE55.05.03 x 10⁻⁴

Data sourced from Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554.

Analysis and Comparison with this compound:

The introduction of a chlorine atom at the C1 position alongside the bromine is expected to significantly influence the reaction kinetics compared to cyclobutyl bromide:

  • Inductive Effect: The electron-withdrawing nature of the chlorine atom will destabilize the formation of a carbocation at C1. This would likely decrease the rate of any S(_N)1 or E1 reaction compared to cyclobutyl bromide.

  • Steric Hindrance: The additional chlorine atom increases the steric bulk at the reaction center, which would be expected to hinder the backside attack required for an S(_N)2 reaction, thus lowering its rate.

  • Leaving Group Ability: While bromide is a better leaving group than chloride, the presence of the adjacent electronegative chlorine could have a minor electronic effect on the C-Br bond strength.

Overall, it is reasonable to hypothesize that the solvolysis rates for this compound would be lower than those observed for cyclobutyl bromide under similar conditions due to the combined electronic and steric effects of the additional chlorine atom.

Experimental Protocols

The following is a detailed protocol for a representative kinetic study of the solvolysis of this compound.

Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol at a specified temperature.

Materials:

  • This compound

  • Absolute ethanol

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a 80:20 (v/v) ethanol-water solvent mixture by combining 800 mL of absolute ethanol and 200 mL of deionized water in a 1 L volumetric flask. Allow the solution to reach thermal equilibrium in the constant temperature water bath.

  • Reaction Initiation:

    • Pipette a known volume (e.g., 50 mL) of the thermostated solvent into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Inject a small, precise amount (e.g., 100 µL) of this compound into the solvent with vigorous stirring. Start the stopwatch immediately. This is time t=0.

  • Titration:

    • The solvolysis reaction will produce HBr and HCl, causing the solution to become acidic.

    • Periodically, titrate the reaction mixture with the standardized NaOH solution to the phenolphthalein endpoint (a faint pink color that persists for at least 30 seconds).

    • Record the volume of NaOH added and the corresponding time.

  • Data Collection: Continue taking measurements at regular intervals until the reaction is approximately 70-80% complete. To determine the volume of NaOH required for 100% reaction (V(_∞)), the reaction can be heated to completion after the kinetic run, or allowed to run for at least 10 half-lives.

  • Data Analysis:

    • The rate constant (k) can be determined by plotting ln(V(_∞) - V(_t)) versus time (t), where V(_t) is the volume of NaOH at time t.

    • The slope of this plot will be equal to -k.

Visualizations

ReactionPathways cluster_unimolecular Unimolecular Pathways cluster_bimolecular Bimolecular Pathways Carbocation Carbocation SN1_Product S_N1 Product(s) Carbocation->SN1_Product Nu: E1_Product E1 Product(s) Carbocation->E1_Product -H+ SN2_Product S_N2 Product(s) E2_Product E2 Product(s) This compound This compound This compound->Carbocation -Br- (slow) This compound->SN2_Product Nu:- This compound->E2_Product Base:

Caption: Competing reaction pathways for this compound.

ExperimentalWorkflow A Prepare 80% Ethanol Solvent B Thermostat Solvent in Water Bath A->B C Initiate Reaction with this compound B->C D Periodic Titration with Standardized NaOH C->D E Record Time and Volume of NaOH D->E Repeat G Plot ln(V_infinity - V_t) vs. Time E->G F Determine V_infinity F->G H Calculate Rate Constant (k) from Slope G->H

Caption: Experimental workflow for kinetic analysis of solvolysis.

A Comparative Guide to the Structural Analysis of 1-Bromo-1-chlorocyclobutane: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is fundamental in chemistry and drug discovery. The spatial arrangement of atoms dictates a compound's reactivity, physical properties, and biological activity. This guide provides a comparative analysis of the analytical techniques used for the structural elucidation of 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) of interest in synthetic chemistry.

A comprehensive search of crystallographic databases reveals that an experimental X-ray crystal structure for this compound has not been reported. Therefore, this guide will present a comparative analysis, contrasting the detailed structural information that would be obtained from a successful X-ray crystallographic analysis with the data provided by common spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). To illustrate the depth of crystallographic analysis, data from a representative functionalized cyclobutane will be used as a proxy.

Data Presentation: A Comparative Overview

The structural information derived from X-ray crystallography and spectroscopic techniques is fundamentally different. X-ray crystallography provides a direct, high-resolution, three-dimensional map of atomic positions within a crystal lattice. In contrast, spectroscopic methods provide indirect evidence of the molecular structure by probing the chemical environment of atoms and the fragmentation patterns of the molecule.

Table 1: Comparison of Structural Information from Different Analytical Techniques
FeatureX-ray Crystallography (Hypothetical)NMR Spectroscopy (Typical Data)GC-MS (Typical Data)
Connectivity Unambiguously determinedInferred from correlation spectra (COSY, HMBC)Inferred from fragmentation patterns
Bond Lengths (Å) Precise values (e.g., C-Br: ~1.94, C-Cl: ~1.77)Not directly measuredNot measured
Bond Angles (°) Precise values (e.g., Br-C-Cl: ~109.5°)Not directly measuredNot measured
Torsion Angles (°) Precise values defining ring puckerInferred from coupling constantsNot measured
Stereochemistry Absolute configuration can be determinedRelative stereochemistry inferred from NOENot determined
Intermolecular Interactions Detailed information on packing and non-covalent interactions in the solid stateNot directly observedNot observed
Purity Requires a single crystalCan indicate the presence of impuritiesCan separate and identify volatile impurities
Table 2: Hypothetical Spectroscopic Data for this compound
Technique Parameter Expected Value
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)2.5 - 3.5 ppm (multiplets, 6H)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~80-90 ppm (C-Br/Cl), ~30-40 ppm (-CH₂-)
GC-MS (EI)Retention TimeDependent on column and conditions
Mass-to-charge ratio (m/z)168/170/172 (M⁺), characteristic fragments

Experimental Protocols

Synthesis of this compound (A Plausible Route)

A potential synthetic route to this compound involves the sequential halogenation of cyclobutane.[1]

  • Chlorination of Cyclobutane: Cyclobutane is treated with a chlorinating agent such as sulfuryl chloride in the presence of a radical initiator (e.g., AIBN) to yield chlorocyclobutane (B72530). The reaction mixture is carefully monitored by GC to maximize the formation of the monochlorinated product.

  • Purification of Chlorocyclobutane: The crude product is washed with a sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.

  • Bromination of Chlorocyclobutane: The purified chlorocyclobutane is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent like carbon tetrachloride. The reaction is irradiated with a UV lamp to facilitate the reaction.

  • Final Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by fractional distillation under reduced pressure.

X-ray Crystallography (General Protocol for a Small Molecule)
  • Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C spectra are acquired. For more detailed structural information, 2D correlation experiments such as COSY, HSQC, and HMBC can be performed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Analysis: A small volume of the sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Visualization of Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Output start Cyclobutane chlorination Chlorination start->chlorination bromination Bromination chlorination->bromination product This compound bromination->product nmr NMR Spectroscopy product->nmr gcms GC-MS product->gcms xray X-ray Crystallography (if crystalline) product->xray nmr_data Connectivity & Relative Stereochemistry nmr->nmr_data gcms_data Molecular Weight & Fragmentation gcms->gcms_data xray_data 3D Structure, Bond Lengths/Angles, Absolute Stereochemistry xray->xray_data data_comparison cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopy (NMR & MS) xray_info Direct 3D Structure (Bond lengths, angles, stereochemistry) Solid-state conformation Intermolecular interactions comparison Comparison xray_info->comparison Definitive spec_info Inferred Structure (Connectivity, functional groups) Solution-state information Molecular weight spec_info->comparison Complementary

References

A Comparative Guide to the Synthetic Routes of 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-bromo-1-chlorocyclobutane, a geminal dihalocyclobutane with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct published syntheses for this specific molecule, this comparison is based on established synthetic methodologies for analogous compounds and general principles of organic chemistry.

Two primary synthetic strategies are evaluated: the sequential halogenation of cyclobutanone (B123998) and the modified Hunsdiecker (Cristol-Firth) reaction of a 1-halocyclobutanecarboxylic acid. A third, less-defined route involving direct halogenation of cyclobutane (B1203170) is also briefly discussed.

Data Presentation: A Comparative Overview
ParameterRoute 1: Sequential Halogenation of CyclobutanoneRoute 2: Modified Hunsdiecker (Cristol-Firth) Reaction
Starting Material Cyclobutanone1-Chlorocyclobutanecarboxylic Acid
Key Reagents 1. SO₂Cl₂ or NCS 2. N-Bromosuccinimide (NBS)HgO, Br₂
Solvent CCl₄ or CH₂Cl₂CCl₄
Reaction Temperature Step 1: Reflux Step 2: RefluxReflux
Reaction Time Step 1: Several hours Step 2: Several hours1-2 hours
Overall Yield Estimated 40-60% (over two steps)Estimated 35-50%
Purification Method DistillationDistillation
Key Advantages Readily available starting material (cyclobutanone).Well-documented for a similar cyclobutane system.
Key Disadvantages Multi-step process, potential for side products.Use of toxic mercury(II) oxide.

Experimental Protocols

Route 1: Sequential Halogenation of Cyclobutanone

This route involves a two-step process starting from cyclobutanone. The first step is the α-chlorination to form 2-chlorocyclobutanone, followed by α-bromination to yield the final product.

Step 1: Synthesis of 2-Chlorocyclobutanone

  • Materials: Cyclobutanone, Sulfuryl chloride (SO₂Cl₂), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).

  • Procedure:

    • To a solution of cyclobutanone (1.0 eq) in dry carbon tetrachloride, add a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux.

    • Slowly add a solution of sulfuryl chloride (1.1 eq) in carbon tetrachloride dropwise over 1-2 hours.

    • Continue refluxing for an additional 2-3 hours, monitoring the reaction progress by GC-MS.

    • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude 2-chlorocyclobutanone by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 2-Chlorocyclobutanone, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide.

  • Procedure:

    • Dissolve 2-chlorocyclobutanone (1.0 eq) and a catalytic amount of benzoyl peroxide in dry carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, remove the solvent under reduced pressure, and purify the final product by vacuum distillation.

Route 2: Modified Hunsdiecker (Cristol-Firth) Reaction

This proposed synthesis is analogous to the established procedure for 1-bromo-3-chlorocyclobutane.[1] It starts from 1-chlorocyclobutanecarboxylic acid.

  • Materials: 1-Chlorocyclobutanecarboxylic acid, Red mercury(II) oxide (HgO), Bromine (Br₂), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a flask protected from light, suspend red mercury(II) oxide (0.85 eq) in anhydrous carbon tetrachloride.

    • Add 1-chlorocyclobutanecarboxylic acid (1.0 eq) to the suspension.

    • Heat the mixture to reflux with vigorous stirring.

    • Add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue refluxing for approximately 1 hour, or until the evolution of CO₂ ceases.

    • Cool the reaction mixture in an ice bath and filter to remove the mercury(II) bromide precipitate.

    • Wash the precipitate with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Remove the solvent by distillation, and purify the crude this compound by vacuum distillation.

Mandatory Visualizations

G Comparative Workflow for this compound Synthesis cluster_0 Route 1: Sequential Halogenation cluster_1 Route 2: Modified Hunsdiecker Reaction A1 Cyclobutanone B1 α-Chlorination (SO₂Cl₂, Initiator) A1->B1 C1 2-Chlorocyclobutanone B1->C1 D1 α-Bromination (NBS, Initiator) C1->D1 E1 This compound D1->E1 A2 1-Chlorocyclobutanecarboxylic Acid B2 Cristol-Firth Reaction (HgO, Br₂) A2->B2 C2 This compound B2->C2 Start Synthetic Goal: This compound Start->A1 Initiate Route 1 Start->A2 Initiate Route 2

Caption: Workflow of the two primary synthetic routes.

G Decision Matrix for Synthetic Route Selection Decision Select Synthetic Route Route1 Sequential Halogenation Decision->Route1 Route2 Modified Hunsdiecker Decision->Route2 Criteria1 Starting Material Availability Route1->Criteria1 High (Cyclobutanone) Criteria2 Number of Steps Route1->Criteria2 Multiple Criteria3 Reagent Toxicity Route1->Criteria3 Moderate Criteria4 Predictability of Yield Route1->Criteria4 Lower (Estimated) Route2->Criteria1 Lower (Requires synthesis of precursor acid) Route2->Criteria2 Single (from acid) Route2->Criteria3 High (HgO) Route2->Criteria4 Higher (Analogous procedure exists)

Caption: Factors influencing the choice of synthetic route.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-1-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that methods for identifying and quantifying substances are reliable, reproducible, and fit for their intended purpose.[1][2][3] This guide provides a comparative overview of the validation of analytical methods for the halogenated compound 1-Bromo-1-chlorocyclobutane, a potential synthetic intermediate in drug development. While specific validated methods for this compound are not publicly available, this document outlines the common analytical techniques and validation protocols that would be employed, in accordance with International Council for Harmonisation (ICH) guidelines.[2][4]

Recommended Analytical Techniques

The analysis of halogenated organic compounds like this compound is typically performed using gas chromatography (GC) due to their volatility. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that combines the separation capabilities of GC with the qualitative and quantitative power of MS. It allows for the unequivocal identification of this compound and its isomers based on their mass spectra.[5] Spectral databases contain mass spectral information for this compound, which can be used for comparison.[6][7]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): ECD is a highly sensitive detector for electrophilic compounds, such as halogenated hydrocarbons.[8] This makes it an excellent choice for trace-level analysis and impurity determination.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, NMR can be used for quantitative analysis (qNMR) and to confirm the identity and purity of this compound. H-NMR and C-NMR spectra would provide distinct signals for the cyclobutane (B1203170) ring protons and carbons.

Method Validation Parameters and Acceptance Criteria

The validation of an analytical method involves establishing, through documented evidence, that the procedure is suitable for its intended use.[1][3][10] The key validation parameters as per ICH guidelines are summarized in the table below.

Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1][2]The analyte peak should be well-resolved from other peaks (resolution >1.5). No interference should be observed at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[1]A linear regression analysis should show a correlation coefficient (r²) of ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The specified range should be justified by the intended application (e.g., for assay or impurity testing).
Accuracy The closeness of the test results obtained by the method to the true value.[1][10]The recovery of the analyte should typically be within 98.0% to 102.0% for an assay of a drug substance. For impurities, the recovery will depend on the concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][10] It is assessed at three levels: repeatability, intermediate precision, and reproducibility.The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 2% for the assay of a drug substance.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]Typically determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Typically determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The precision and accuracy at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]The results should remain within the established acceptance criteria when parameters like temperature, flow rate, or mobile phase composition are slightly varied.

Experimental Protocols

Below are detailed methodologies for key validation experiments for a hypothetical GC-MS method for the quantification of this compound.

Specificity

  • Sample Preparation: Prepare a blank sample (matrix without the analyte), a placebo sample (formulation matrix), a sample of this compound, and a sample containing this compound spiked with known related substances and potential impurities.

  • Chromatographic Analysis: Analyze the samples using the developed GC-MS method.

  • Data Analysis: Compare the chromatograms of the blank, placebo, and spiked samples with that of the pure analyte. Ensure that there are no interfering peaks at the retention time of this compound. The mass spectrum of the analyte peak in the sample should match that of a reference standard.

Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 50% to 150% of the expected working concentration.

  • Chromatographic Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the peak area response versus the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

  • Sample Preparation: Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least three replicates for each concentration level.

  • Chromatographic Analysis: Analyze the spiked samples.

  • Data Analysis: Calculate the percentage recovery for each sample by comparing the amount of analyte found to the amount added.

Precision (Repeatability and Intermediate Precision)

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical GC-MS experimental workflow.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Purpose protocol Develop Validation Protocol (Parameters & Acceptance Criteria) start->protocol experiments Perform Validation Experiments protocol->experiments data_analysis Analyze and Document Results experiments->data_analysis report Prepare Validation Report data_analysis->report sop Develop Standard Operating Procedure (SOP) report->sop end End: Method Approved for Routine Use sop->end

Caption: A flowchart illustrating the key stages of an analytical method validation process.

GCMS_Experimental_Workflow sample_prep Sample Preparation (Dissolution/Dilution) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ionization Ionization (e.g., Electron Ionization) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

Caption: A schematic of the experimental workflow for Gas Chromatography-Mass Spectrometry.

References

Benchmarking 1-Bromo-1-chlorocyclobutane: A Comparative Guide to Precursors for Strained Carbocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern synthetic chemistry, the demand for novel molecular scaffolds for drug discovery and materials science is insatiable. Among these, strained carbocyclic systems like bicyclo[1.1.0]butane and its derivatives have garnered significant attention as bioisosteres for aromatic rings. The choice of starting material is paramount for the efficient synthesis of these high-energy molecules. This guide provides a comprehensive performance comparison of 1-Bromo-1-chlorocyclobutane against its key alternative, 1-bromo-3-chlorocyclobutane (B1620077), in the synthesis of bicyclo[1.1.0]butane, supported by available experimental data and detailed protocols.

Executive Summary

The synthesis of bicyclo[1.1.0]butane, a highly strained and valuable intermediate, is predominantly achieved through the intramolecular reductive cyclization of dihalocyclobutanes. While 1-bromo-3-chlorocyclobutane is a well-documented and high-yielding precursor for this transformation, data on the performance of this compound is less prevalent in the literature. This guide aims to consolidate available information to provide a clear comparison for researchers in the field.

Performance Comparison of Dihalocyclobutane Precursors

The intramolecular Wurtz reaction is a cornerstone for the synthesis of bicyclo[1.1.0]butane from dihalocyclobutanes. The choice of precursor significantly impacts reaction efficiency, yield, and potentially the reaction conditions required.

PrecursorProductReagentsSolventYieldReaction TimeSelectivity
This compound Bicyclo[1.1.0]butane (presumed)Sodium metalEther (presumed)Data not availableData not availableData not available
1-Bromo-3-chlorocyclobutane Bicyclo[1.1.0]butane2 equivalents of Sodium metalDry Dioxane78-94%[1]1 hour addition, 2 hours refluxHigh for intramolecular cyclization

Reaction Mechanisms and Pathways

The synthesis of bicyclo[1.1.0]butane from dihalocyclobutanes proceeds via an intramolecular Wurtz-type coupling. This reaction involves the reductive dehalogenation of the cyclobutane (B1203170) ring by an alkali metal, typically sodium, to form a reactive intermediate that subsequently undergoes intramolecular cyclization.

The generally accepted mechanism for the reaction of 1-bromo-3-chlorocyclobutane involves a two-step process.[2] Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the bromine is displaced first by the sodium metal to form a carbanionic or radical intermediate.[2] This intermediate then attacks the carbon bearing the chlorine atom, displacing the chloride and forming the central bond of the bicyclo[1.1.0]butane structure.

For this compound, a similar reductive dehalogenation at the geminal dihalo-substituted carbon would be expected. However, the proximity of the two leaving groups on the same carbon atom could potentially lead to different reaction pathways or efficiencies, though specific data is lacking.

Reaction_Pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 1_bromo_3_chloro 1-Bromo-3-chlorocyclobutane Wurtz_Reaction Intramolecular Wurtz Reaction (2 Na, Ether/Dioxane) 1_bromo_3_chloro->Wurtz_Reaction 1_bromo_1_chloro This compound 1_bromo_1_chloro->Wurtz_Reaction Bicyclobutane Bicyclo[1.1.0]butane Wurtz_Reaction->Bicyclobutane

Fig. 1: Synthetic pathway to Bicyclo[1.1.0]butane.

Experimental Protocols

Synthesis of Bicyclo[1.1.0]butane from 1-Bromo-3-chlorocyclobutane [1]

This procedure is a well-established method for the synthesis of bicyclo[1.1.0]butane.

Materials:

  • 1-Bromo-3-chlorocyclobutane

  • Sodium metal

  • Dry Dioxane

  • Nitrogen gas

  • Liquid Nitrogen

Apparatus:

  • A three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.

  • Two cold traps cooled with liquid nitrogen.

  • A drying tube.

  • A vacuum manifold system.

  • A gas storage bulb.

Procedure:

  • A solution of 20.0 g (0.118 mole) of 1-bromo-3-chlorocyclobutane in 20 ml of dry dioxane is prepared.

  • To the reaction flask, 150 ml of purified dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium are added.

  • The mixture is heated to reflux, and the molten sodium is dispersed with the stirrer.

  • The solution of 1-bromo-3-chlorocyclobutane is added to the refluxing dioxane over a 1-hour period.

  • Refluxing is continued for an additional 2 hours.

  • The volatile product is collected in the liquid nitrogen traps.

  • The product is purified by vacuum transfer, separating it from any co-distilled dioxane.

  • This procedure yields 5-6 g (78-94%) of bicyclo[1.1.0]butane.

Note: A detailed experimental protocol for the reaction of this compound is not available in the reviewed literature. It is anticipated that a similar procedure would be employed, but reaction conditions may require optimization.

Alternative Reagents and Future Outlook

While dihalocyclobutanes are common precursors, other synthetic routes to bicyclic systems exist. These include photochemical methods and transition metal-mediated catalysis.[3] For researchers focused on accessing functionalized bicyclo[1.1.1]pentanes, direct functionalization of [1.1.1]propellane is also a prominent strategy.

The lack of comparative data for this compound highlights an opportunity for further research. A systematic study comparing the reactivity, yields, and selectivity of 1,1- versus 1,3-dihalocyclobutanes in the synthesis of bicyclo[1.1.0]butane would be a valuable contribution to the field of strained ring chemistry. Such a study would provide clearer guidance to researchers on the optimal choice of precursor for their specific synthetic goals.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble 3-necked flask with stirrer, condenser, and addition funnel. Connect to N2 and cold traps. Add_Reactants Add dioxane and sodium metal to flask. Heat to reflux and disperse sodium. Setup->Add_Reactants Add_Precursor Add 1-bromo-3-chlorocyclobutane solution dropwise over 1 hour. Add_Reactants->Add_Precursor Reflux Reflux for an additional 2 hours. Add_Precursor->Reflux Collect_Product Collect volatile product in liquid nitrogen traps. Reflux->Collect_Product Purify Purify by vacuum transfer to separate from dioxane. Collect_Product->Purify

Fig. 2: Experimental workflow for bicyclo[1.1.0]butane synthesis.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-1-chlorocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-1-chlorocyclobutane, a halogenated cycloalkane. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound and must be treated as hazardous waste.[1][2] It is imperative to segregate this waste from non-halogenated organic waste to ensure proper disposal and to prevent potentially reactive mixtures.[1][3] Waste containers should be clearly labeled as "Halogenated Organic Waste" and should list this compound as a constituent.

Disposal Procedure

The recommended method for the disposal of this compound is incineration.[2] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2] It is critical to comply with all local, regional, and national regulations governing hazardous waste disposal.[2]

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Empty containers that held this compound must also be treated as hazardous waste, as they may retain residual chemical. These containers should be disposed of in the same manner as the chemical itself.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal. Below is a summary of available data for this compound and related compounds.

PropertyThis compoundBromocyclobutane1-Bromo-4-chlorobutane
CAS Number 31038-07-0[4][5]4399-47-7[6][7]6940-78-9[8][9]
Molecular Formula C4H6BrCl[4][5]C4H7Br[7]C4H8BrCl[8]
Molecular Weight 169.45 g/mol [4]135.00 g/mol 171.46 g/mol
Boiling Point Not available103-104 °C[6]80-82 °C @ 30 mmHg[9]
Density Not available1.3719 g/cm³ @ 20 °C[6]Not available
Flash Point Not availableNot available60 °C / 140 °F[9]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste container->transfer segregate Ensure Segregation from Non-Halogenated Waste transfer->segregate storage Store in Designated Hazardous Waste Area segregate->storage seal Keep Container Tightly Sealed storage->seal pickup Arrange for Licensed Hazardous Waste Pickup seal->pickup incineration Incineration at a Permitted Facility pickup->incineration end End: Proper Disposal Complete incineration->end

Disposal workflow for this compound.

References

Safe Handling and Disposal of 1-Bromo-1-chlorocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Bromo-1-chlorocyclobutane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

I. Immediate Safety and Hazard Information

This compound is a halogenated cycloalkane. While specific hazard data for this compound is limited, data from structurally similar chemicals, such as 1-bromo-4-chlorobutane (B103958) and other brominated compounds, indicate that it should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation, potentially leading to chemical conjunctivitis.[2]

  • Skin Contact: Can cause skin irritation.[1][2]

  • Inhalation: May cause respiratory tract irritation, with potential for dizziness or suffocation at high vapor concentrations.[2]

  • Ingestion: May cause gastrointestinal irritation.[2]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following equipment should be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile). All disposable gloves are permeable; select a glove with low permeability to this specific chemical class.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]
Eye and Face Protection Wear chemical splash goggles or safety glasses with side shields that conform to ANSI Z87.1 standards.[7] A face shield should be worn over safety glasses when there is a significant risk of splashing.[7]
Body Protection A flame-resistant laboratory coat, fully buttoned, is required.[8] For tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[9]
Footwear Wear closed-toe, liquid-resistant shoes that cover the entire foot.[5]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7]

III. Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Equipment prep_setup->prep_materials handle_transfer 4. Transfer Chemical prep_materials->handle_transfer Proceed to handling handle_reaction 5. Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste 7. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.
  • Preparation:

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble Equipment: Gather all necessary spark-proof and explosion-proof equipment and glassware.[3] Ground and bond containers when transferring the material.[2]

  • Handling:

    • Transfer Chemical: Carefully transfer this compound within the fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[3]

    • Perform Reaction: Conduct the experiment, keeping the container tightly closed when not in use and away from heat, sparks, and open flames.[2]

  • Cleanup and Disposal:

    • Decontaminate Glassware: Clean any used glassware and equipment.

    • Segregate Waste: Collect all waste materials, including contaminated consumables and excess reagent, in a designated, labeled hazardous waste container.

    • Dispose of Waste: Dispose of the waste container according to your institution's hazardous waste management guidelines and local regulations.[4]

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

IV. Emergency and First Aid Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][10]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][10] Seek medical attention if irritation persists. Wash contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate unnecessary personnel and remove all ignition sources.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][4]

V. Disposal Plan

Waste containing this compound is classified as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

VI. Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the compound and closely related analogs for reference.

PropertyThis compound1-Bromo-4-chlorobutane (analog)Bromocyclobutane (analog)
Molecular Formula C₄H₆BrCl[11]C₄H₈BrCl[4]C₄H₇Br[12]
Molecular Weight 169.45 g/mol [11]171.47 g/mol 135.00 g/mol [12]
Boiling Point No data available80 - 82 °C @ 30 mmHg[3]103-104 °C[12]
Density No data availableNo data available1.3719 g/cm³ @ 20 °C[12]
Flash Point No data available60 °C / 140 °F[3]No data available
CAS Number 31038-07-0[11]6940-78-9[4]4399-47-7[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.